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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Properties and Stability of N-methyl-D-norleucine

Abstract The strategic incorporation of non-canonical amino acids into peptide-based therapeutics is a cornerstone of modern drug development. Among these, N-methyl-D-norleucine stands out as a unique building block offe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of non-canonical amino acids into peptide-based therapeutics is a cornerstone of modern drug development. Among these, N-methyl-D-norleucine stands out as a unique building block offering a dual-pronged approach to enhancing the pharmacokinetic profile of peptide drug candidates. This technical guide provides a comprehensive examination of the structural properties and stability of N-methyl-D-norleucine, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, conformational influence, and spectroscopic signature. Furthermore, this guide will detail the profound impact of N-methyl-D-norleucine on the chemical and enzymatic stability of peptides, supported by detailed experimental protocols for its synthesis, incorporation into peptides, and subsequent stability assessment.

Introduction

The therapeutic potential of peptides is often hampered by their inherent liabilities, namely poor metabolic stability and low oral bioavailability. The field of peptide drug discovery has largely focused on overcoming these challenges through chemical modifications. N-methylation and the incorporation of D-amino acids are two of the most effective strategies to this end. N-methylation of the peptide backbone introduces a methyl group on the amide nitrogen, which can enhance membrane permeability and provide steric shielding against proteolytic enzymes.[1] Concurrently, the substitution of a naturally occurring L-amino acid with its D-enantiomer can dramatically increase resistance to enzymatic degradation, as proteases are highly stereospecific for L-amino acids.[2]

N-methyl-D-norleucine, a non-proteinogenic amino acid, combines these two powerful modifications in a single residue. Norleucine itself, an isomer of leucine, provides a hydrophobic side chain that can participate in crucial binding interactions.[3] The D-configuration and N-methylation work in concert to create a highly stable building block. This guide will provide the foundational knowledge and practical methodologies required to effectively utilize N-methyl-D-norleucine in the design of next-generation peptide therapeutics.

Part 1: Structural Properties of N-methyl-D-norleucine

Physicochemical Properties

While specific experimental data for N-methyl-D-norleucine is not extensively published, we can infer its key physicochemical properties from its constituent parts (D-norleucine) and close structural analogs (N-methyl-L-leucine).

PropertyPredicted/Inferred ValueRationale and References
Molecular Formula C₇H₁₅NO₂Based on the structure of norleucine with an additional methyl group.[4][5]
Molecular Weight 145.20 g/mol Calculated from the molecular formula.[4][5]
pKa (Carboxyl) ~2.39Based on the pKa of the parent amino acid, norleucine.[3]
pKa (Amino) ~9.76Based on the pKa of the parent amino acid, norleucine.[3]
XLogP3 -1.5Based on the value for D-Norleucine. N-methylation may slightly increase lipophilicity.[4]
Solubility Soluble in water and polar organic solvents.Norleucine is a water-soluble solid.[3] N-methylation can sometimes increase aqueous solubility.
Appearance White to off-white powderTypical appearance for amino acid derivatives.
Conformational Analysis

The incorporation of N-methyl-D-norleucine into a peptide chain has significant conformational implications. The N-methyl group introduces steric hindrance that restricts the rotation around the N-Cα bond (φ torsion angle) and favors a trans conformation of the peptide bond. This conformational constraint can be beneficial for locking a peptide into its bioactive conformation.

The D-configuration of the amino acid can disrupt common secondary structures like right-handed α-helices when incorporated into a sequence of L-amino acids.[6] However, it can be used to induce specific turns or stabilize other secondary structures, such as β-hairpins.[7] The combination of N-methylation and D-stereochemistry in N-methyl-D-norleucine provides a powerful tool for fine-tuning the three-dimensional structure of a peptide.

G cluster_0 Structural Impact of N-methyl-D-norleucine N_methyl N-methylation Conformation Peptide Conformation N_methyl->Conformation Restricts φ torsion angle Favors trans peptide bond Stability Enhanced Stability N_methyl->Stability Steric shielding D_config D-configuration D_config->Conformation Disrupts right-handed α-helices Can induce turns D_config->Stability Protease resistance G Peptide Peptide with L-amino acids Protease Protease Peptide->Protease Binding & Cleavage Degradation Degradation Products Protease->Degradation No_binding Steric Hindrance & Stereochemical Mismatch Protease->No_binding Peptide_mod Peptide with N-methyl-D-norleucine Peptide_mod->Protease Inhibited Binding Stability_result Enhanced Stability Peptide_mod->Stability_result

Caption: Mechanism of enhanced enzymatic stability with N-methyl-D-norleucine.

Forced Degradation Studies

To thoroughly assess the stability of a peptide containing N-methyl-D-norleucine, forced degradation studies are essential. These studies involve subjecting the peptide to harsh conditions to identify potential degradation pathways and products.

Typical Stress Conditions for Forced Degradation Studies:

  • Acid/Base Hydrolysis: Incubation in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

  • Oxidative Stress: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Incubation at elevated temperatures (e.g., 50-70°C).

  • Photostability: Exposure to UV and visible light.

The degradation of the peptide is monitored over time using analytical techniques like RP-HPLC and LC-MS.

Part 3: Experimental Protocols

Synthesis and Purification of N-methyl-D-norleucine

The synthesis of N-methyl-D-norleucine can be achieved through reductive amination of the corresponding α-keto acid or by direct methylation of D-norleucine. A common laboratory-scale method involves the methylation of Boc-protected D-norleucine followed by deprotection.

Protocol for N-methylation of Boc-D-norleucine:

  • Protection: Protect the amino group of D-norleucine with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). [8]2. Methylation: Dissolve Boc-D-norleucine in a suitable aprotic solvent (e.g., THF). Add a strong base (e.g., sodium hydride) to deprotonate the amide, followed by the addition of a methylating agent (e.g., methyl iodide). The reaction is typically stirred at room temperature until completion.

  • Deprotection: Remove the Boc group using a strong acid, such as trifluoroacetic acid (TFA).

  • Purification: The final product can be purified by recrystallization or ion-exchange chromatography.

Incorporation into Peptides (Solid-Phase Peptide Synthesis)

Incorporating N-methylated amino acids into a growing peptide chain during solid-phase peptide synthesis (SPPS) can be challenging due to steric hindrance. Specialized coupling reagents and conditions are often required. [9] Protocol for Coupling Fmoc-N-methyl-D-norleucine in SPPS:

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

  • Activation and Coupling:

    • Dissolve Fmoc-N-methyl-D-norleucine (4 equivalents) in DMF.

    • Add a coupling reagent such as HATU (4 equivalents) and a base like DIEA (8 equivalents).

    • Allow the mixture to pre-activate for a few minutes.

    • Add the activated amino acid solution to the resin and shake for at least 1-2 hours. Microwave-assisted coupling can significantly reduce the reaction time. [1]4. Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Monitoring: The coupling efficiency should be monitored using a qualitative test like the Kaiser test (which will be negative for the secondary amine) or the bromophenol blue test. [9]

Analytical Characterization
  • RP-HPLC: Reversed-phase high-performance liquid chromatography is the primary method for assessing the purity of N-methyl-D-norleucine and peptides containing it. A C18 column with a gradient of water and acetonitrile containing 0.1% TFA is commonly used.

  • NMR Spectroscopy: As detailed in section 1.3.1, NMR is used to confirm the structure of the final product.

  • Mass Spectrometry: High-resolution mass spectrometry is used to confirm the exact mass of the synthesized amino acid and peptides.

In Vitro Stability Assays

This assay determines the stability of a peptide in the presence of plasma enzymes. [10] Protocol:

  • Incubation: Incubate the peptide at a final concentration of 1-10 µM in fresh human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: Stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide over time.

This assay assesses the stability of a peptide against specific proteases. [11] Protocol:

  • Reaction Setup: Prepare a solution of the peptide in a buffer optimal for the chosen protease (e.g., trypsin, chymotrypsin).

  • Enzyme Addition: Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Quenching: Stop the reaction by adding a protease inhibitor or a strong acid.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to determine the rate of peptide degradation.

Part 4: Applications in Drug Development

The unique structural properties and enhanced stability of N-methyl-D-norleucine make it a highly valuable building block for the development of peptide therapeutics with improved pharmacokinetic profiles. Its incorporation can lead to:

  • Increased Half-Life: The enhanced resistance to proteolysis can significantly extend the in vivo half-life of a peptide, reducing the required dosing frequency.

  • Improved Oral Bioavailability: The increased lipophilicity and stability against digestive enzymes conferred by N-methylation can contribute to improved absorption after oral administration.

  • Enhanced Target Affinity and Selectivity: The conformational constraints imposed by N-methyl-D-norleucine can lock the peptide into a bioactive conformation, potentially leading to higher affinity and selectivity for its biological target.

By leveraging the dual benefits of N-methylation and D-amino acid stereochemistry, N-methyl-D-norleucine offers a powerful strategy to address the key challenges in peptide drug development and unlock the full therapeutic potential of this important class of molecules.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-D-norleucine. BenchChem.
  • BenchChem. (2025). The Cornerstone of Stability: A Technical Guide to the Role of D-Amino Acids in Peptide Therapeutics. BenchChem.
  • Controlling the diversity of ion-induced fragmentation pathways by N-methylation of amino acids. Physical Chemistry Chemical Physics.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
  • Bock, M. G., et al. (2018). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis: Methods and Protocols (pp. 147-158). Springer.
  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 456468, D-(-)-Norleucine. PubChem.
  • Characterization of N-methylated Amino Acids by GC-MS After Ethyl Chloroformate Derivatiz
  • Kuhn, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-D-norleucine. BenchChem.
  • Cheméo. (n.d.). Chemical Properties of DL-Norleucine (CAS 616-06-8). Cheméo.
  • LifeTein. (2025, January 8). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9475, Norleucine, (+-)-. PubChem.
  • Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 88(10), 6539–6544.
  • Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identific
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BenchChem. (2025). Application Note: NMR Spectroscopic Characterization of N-Acetyl-N-methyl-D-leucine. BenchChem.
  • Benedetti, E., et al. (1976). Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. Journal of the American Chemical Society, 98(21), 6676–6684.
  • Kuhn, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology.
  • Li, X., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(49), 15154–15155.
  • Sigma-Aldrich. (n.d.). Assay Procedure for Protease. Sigma-Aldrich.
  • Cyprotex. (n.d.). Plasma Stability. Evotec.
  • Stability of C1-15 and F2,5,12W modified peptides to proteases measured by HPLC.
  • In vitro plasma stability assay of the lead cyclic peptide 15c and 16c.
  • Creative Biostructure. (2025, July 8). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy.
  • Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Karle, I. L., et al. (2002). Crystal structure of a hydrophobic 19-residue peptide helix containing three centrally located d amino acids. Proceedings of the National Academy of Sciences, 99(8), 5160–5164.
  • From Clinical to Pre-Clinical Studies: LC-MS/MS Assay Challenges for Therapeutic Peptides. Altasciences.
  • Mikut, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943.
  • Mass Spectrometry - Fragmentation P
  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775–1780.
  • How would the CD spectra of equimolar mixture of two peptides would appear, if one of them contains L amino acids and other contains D amino acids?.
  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(8), 2682–2685.
  • ChemicalBook. (n.d.). D-Norleucine(327-56-0) 1H NMR spectrum. ChemicalBook.
  • The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing. Journal of Biological Chemistry.
  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. Journal of Biosciences.
  • Nitrogen NMR. University of Ottawa.

Sources

Exploratory

Physicochemical Profiling and Synthetic Integration of N-Methyl-D-Norleucine in Peptide Therapeutics

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The engineering of peptide therapeutics requires overcoming inherent biological barriers, primarily rapid proteolytic degradation and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The engineering of peptide therapeutics requires overcoming inherent biological barriers, primarily rapid proteolytic degradation and poor membrane permeability. N-methyl-D-norleucine (DNM) is a highly specialized, non-canonical amino acid that addresses these challenges simultaneously. By combining N-methylation, D-stereochemistry, and an isosteric aliphatic side chain, this building block is increasingly utilized in advanced radiopharmaceuticals and synthetic vaccines. This whitepaper details the physicochemical properties, pharmacological causality, and optimized solid-phase peptide synthesis (SPPS) protocols for incorporating N-methyl-D-norleucine into novel drug candidates.

Structural and Physicochemical Profiling

N-methyl-D-norleucine is an unnatural amino acid characterized by a six-carbon linear aliphatic chain, an N-methylated secondary amine, and a D-chiral center at the alpha carbon. The structural definition and stereochemical configuration are well-documented within structural biology databases [1].

When utilized in peptide synthesis, it is typically protected at the N-terminus. The Fmoc-protected derivative (Fmoc-N-methyl-D-norleucine, CAS 1217482-47-7) is the standard for modern SPPS workflows [2].

Table 1: Physicochemical and Structural Parameters
ParameterValueCausality / Significance in Drug Design
IUPAC Name (2R)-2-(methylamino)hexanoic acidIdentifies the exact stereoisomer (D-configuration).
Molecular Formula C 7​ H 15​ NO 2​ -
Molecular Weight 145.20 g/mol Low molecular weight building block.
Canonical SMILES CCCCC(O)=OUnambiguous topological and chiral representation.
Hydrogen Bond Donors 1 (Free AA) / 0 (In peptide bond)N-methylation removes the amide proton, lowering the desolvation penalty.
Hydrogen Bond Acceptors 2Maintains backbone carbonyl interactions.
Fmoc-Derivative CAS 1217482-47-7Essential identifier for sourcing SPPS reagents.
Boc-Derivative CAS 161450-84-6Utilized in specialized orthogonal synthesis strategies.

Mechanistic Advantages in Drug Design

The incorporation of N-methyl-D-norleucine is not arbitrary; it is a calculated structural modification designed to optimize the pharmacokinetic (PK) profile of a peptide. Its utility has been demonstrated in the development of PCSK9 vaccines and novel radiopharmaceuticals [3][4].

  • Oxidative Stability: Standard methionine contains a thioether group that is highly susceptible to oxidation in vivo, forming methionine sulfoxide and altering peptide conformation. Norleucine serves as an isosteric replacement, maintaining the hydrophobic bulk required for receptor binding while completely eliminating oxidative liability.

  • Protease Evasion: Endogenous proteases are stereospecific, evolved to cleave the amide bonds of L-amino acids. The D-configuration of this residue creates a steric mismatch in the protease active site, drastically increasing the half-life of the peptide in human serum.

  • Membrane Permeability: Primary amides in standard peptide backbones act as potent hydrogen bond donors. To cross lipid bilayers (such as the Blood-Brain Barrier), these bonds must be desolvated—a highly energetically unfavorable process. N-methylation masks this hydrogen bond donor, increasing the overall lipophilicity (LogP) of the peptide and facilitating passive transcellular diffusion.

PharmLogic DNM N-Methyl-D-Norleucine NMe N-Methylation DNM->NMe DConfig D-Stereochemistry DNM->DConfig Aliph Linear Aliphatic Chain DNM->Aliph HBD Decreased H-Bond Donors NMe->HBD Lipid Increased Lipophilicity NMe->Lipid Protease Protease Evasion DConfig->Protease Oxid Oxidation Resistance Aliph->Oxid Perm Enhanced Membrane Permeability HBD->Perm Lipid->Perm HalfLife Extended In Vivo Half-Life Protease->HalfLife Oxid->HalfLife

Pharmacological causality mapping of N-methyl-D-norleucine structural features to clinical outcomes.

Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling N-methylated amino acids presents a significant synthetic challenge. The methyl group introduces severe steric hindrance, which drastically reduces the nucleophilicity of the amine and impedes the approach of the incoming activated carboxylate. Standard carbodiimide coupling agents (e.g., DIC/HOBt) often result in incomplete couplings and the accumulation of deletion sequences.

To ensure a self-validating and high-yield protocol, highly reactive uronium salts (HATU) or phosphonium salts (PyBOP) must be utilized alongside elevated temperatures or microwave assistance.

Optimized Coupling Protocol for Fmoc-N-Methyl-D-Norleucine

Reagents Required:

  • Fmoc-N-methyl-D-norleucine (4.0 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8.0 equivalents)

  • N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Swelling: Suspend the peptidyl-resin in DMF for 30 minutes to maximize polymer matrix expansion, ensuring reagent accessibility to the active sites.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 2 cycles (5 minutes, then 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine, which would otherwise prematurely cap the incoming activated amino acid.

  • Pre-Activation: In a separate vial, dissolve Fmoc-N-methyl-D-norleucine (4 eq) and HATU (3.9 eq) in DMF. Add DIEA (8 eq). Causality Note: Pre-activation for exactly 2-3 minutes is critical. It allows the formation of the highly reactive O-At ester before introduction to the resin, minimizing epimerization.

  • Coupling: Transfer the activated mixture to the reaction vessel containing the resin. Agitate at room temperature for 2 hours. Alternative: For difficult sequences, apply microwave irradiation at 75°C for 10 minutes.

  • Washing: Wash with DMF (5 × 1 minute).

  • Capping (Mandatory for N-methyl couplings): Treat the resin with 10% Acetic Anhydride and 10% DIEA in DMF for 10 minutes. Causality Note: Due to the steric bulk of the N-methyl group, coupling efficiency rarely reaches 100%. Capping truncates unreacted chains, preventing the formation of difficult-to-separate deletion impurities during HPLC purification.

  • Subsequent Coupling (Critical Warning): Coupling the next amino acid onto the secondary amine of the newly incorporated N-methyl-D-norleucine is the most difficult step. It requires symmetric anhydrides or a double-coupling cycle using PyBOP/HOAt to overcome the extreme steric blockade.

SPPS_Workflow Start Resin Swelling (DMF) FmocDeprotect Fmoc Deprotection (20% Piperidine/DMF) Start->FmocDeprotect Wash1 Wash Cycle (DMF x 5) FmocDeprotect->Wash1 Activation Pre-Activation (3 min) (Fmoc-N-Me-D-Nle-OH + HATU/DIEA) Wash1->Activation Coupling Sterically Hindered Coupling (2 Hours or Microwave) Activation->Coupling Wash2 Wash Cycle (DMF x 5) Coupling->Wash2 Capping Chain Capping (Ac2O/DIEA) Wash2->Capping Capping->FmocDeprotect Next Cycle (Double Couple)

Optimized SPPS cycle for incorporating sterically hindered N-methylated amino acids.

Analytical Validation

Following global cleavage from the resin (using TFA/TIS/H2O at 95:2.5:2.5 for 2 hours), the crude peptide must be validated.

  • RP-HPLC: N-methylated peptides typically elute later than their non-methylated counterparts on a C18 column due to increased lipophilicity.

  • LC-MS: The addition of the N-methyl group increases the mass of the corresponding norleucine residue by +14.01 Da. The D-configuration does not alter the mass but may present as a distinct peak on a chiral column or exhibit a different retention time on standard RP-HPLC compared to the L-isomer due to altered secondary structure formation.

References

  • DNM Ligand Summary Page. RCSB Protein Data Bank.
  • Fmoc-N-Methyl-D-norleucine Catalog & Properties. AdvBioPharm.
  • Peptide based PCSK9 vaccine (US11325945B2). Google Patents.
  • Targets, Tracers and Translation - Novel Radiopharmaceuticals. MDPI Pharmaceuticals.
Foundational

N-Methyl-D-Norleucine in Rational Drug Design: Mechanistic Insights and Application Protocols

Executive Summary Peptide therapeutics bridge the critical gap between small molecules and large biologics, offering high target specificity with low toxicity. However, their clinical translation is frequently derailed b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Peptide therapeutics bridge the critical gap between small molecules and large biologics, offering high target specificity with low toxicity. However, their clinical translation is frequently derailed by three pharmacokinetic liabilities: rapid proteolytic degradation, poor oral bioavailability (low membrane permeability), and oxidative instability.

Rational drug design employs unnatural amino acids (UAAs) to systematically engineer out these liabilities. Among these, N-methyl-D-norleucine (N-Me-D-Nle) is a highly specialized, multifunctional UAA. By substituting native methionine or leucine residues with N-Me-D-Nle, drug developers can simultaneously confer protease resistance, enhance lipophilicity, restrict backbone conformation, and eliminate oxidative degradation pathways. This technical guide explores the causality behind these mechanisms and provides self-validating experimental protocols for incorporating N-Me-D-Nle into drug discovery pipelines.

Mechanistic Pillars of N-Me-D-Nle in Peptide Design

The incorporation of N-Me-D-Nle into a peptide backbone is not merely a structural swap; it is a calculated physicochemical overhaul. The mechanisms of action can be broken down into four distinct pillars:

Steric Shielding and Proteolytic Evasion

Natural proteases are highly stereoselective, possessing active sites evolutionarily tuned to recognize L-amino acids. The inversion of stereochemistry to the D-enantiomer prevents the peptide from properly docking into the protease's catalytic triad (1)[1]. Furthermore, backbone N-methylation eliminates the amide proton. Because many endopeptidases rely on hydrogen bonding with this amide proton to stabilize the tetrahedral transition state during cleavage, its removal effectively aborts the enzymatic reaction. This dual modification provides synergistic resistance against both exo- and endopeptidases, significantly extending the in vivo half-life of inhibitors targeting enzymes like PACE4 (2)[2].

Conformational Pre-organization

N-methylation restricts the Ramachandran ϕ and ψ dihedral angles, inducing a localized cis-trans amide isomerization equilibrium. This steric constraint pre-organizes the peptide backbone into specific bioactive conformations (such as β -turns). By locking the peptide into its active conformation prior to receptor engagement, the entropic penalty of binding is drastically reduced, often resulting in a higher target binding affinity ( Ki​ ).

Lipophilicity and Membrane Permeability

A major barrier to the oral bioavailability of peptides is their high polar surface area (PSA), driven by repeating amide bonds. The elimination of the highly polar amide N-H hydrogen-bond donor via N-methylation significantly reduces the desolvation penalty required for the molecule to enter a lipid bilayer. This increases the partition coefficient (LogP), facilitating passive transcellular diffusion across the intestinal epithelium (3)[3].

Oxidative Stability via Methionine Isosterism

Methionine residues are highly susceptible to oxidation, forming methionine sulfoxide. This oxidation alters the steric bulk and polarity of the side chain, often abrogating target binding and causing severe shelf-life limitations. Norleucine (Nle) serves as a perfect aliphatic isostere for methionine. It maintains the exact chain length and hydrophobic packing interactions required for target engagement while completely eliminating the reactive thioether, rendering the peptide oxidatively stable.

Quantitative Impact on Pharmacokinetics

To illustrate the profound impact of N-Me-D-Nle substitution, the following table summarizes the typical quantitative shifts observed when replacing a native L-Methionine residue with N-Me-D-Nle in a therapeutic decapeptide model.

Pharmacokinetic ParameterNative L-Met PeptideN-Me-D-Nle Modified PeptidePrimary Mechanistic Driver
Proteolytic Half-life ( t1/2​ ) < 1.5 hours> 24.0 hoursD-chirality & N-methyl steric shielding
Apparent Permeability ( Papp​ ) <1.0×10−6 cm/s >12.5×10−6 cm/sElimination of amide H-bond donor
Oxidative Degradation (H 2​ O 2​ ) > 80% degraded at 4h0% degraded at 48hReplacement of thioether with aliphatic chain
Target Affinity ( IC50​ ) 45 nM12 nMConformational restriction & entropic favorability

Mechanistic Pathway Visualization

G Native Native L-Met Peptide (Protease Susceptible) Modification N-Me-D-Nle Substitution (Rational Drug Design) Native->Modification Mech1 Elimination of Amide H-Bond Donor Modification->Mech1 Mech2 D-Chirality & N-Methyl Shielding Modification->Mech2 Mech3 Aliphatic Side Chain (Sulfur Replacement) Modification->Mech3 Effect1 Increased Membrane Permeability Mech1->Effect1 Effect2 Protease Resistance (Extended Half-Life) Mech2->Effect2 Effect3 Oxidative Stability (Shelf-Life Extension) Mech3->Effect3 Outcome Enhanced Bioavailability & in vivo Efficacy Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 1: Mechanistic pathway of N-Me-D-Nle incorporation leading to enhanced drug bioavailability.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm causality and experimental success.

Protocol 1: Microwave-Assisted SPPS of N-Me-D-Nle Peptides

Causality & Rationale: Coupling an amino acid onto a secondary amine (the N-methyl group of N-Me-D-Nle) is severely sterically hindered. Standard HBTU/DIPEA activation is thermodynamically insufficient and will result in truncated deletion sequences. We utilize HATU/HOAt or BTC (bis(trichloromethyl)carbonate) with elevated temperatures to force the acylation.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF.

  • Coupling Fmoc-N-Me-D-Nle-OH: Activate Fmoc-N-Me-D-Nle-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF. Add to resin and couple for 60 minutes at room temperature.

  • Coupling ONTO N-Me-D-Nle (Critical Step): To couple the subsequent amino acid onto the sterically hindered N-methyl group, activate the incoming Fmoc-AA-OH (5 eq) with BTC (1.6 eq) and 2,4,6-collidine (14 eq) in THF/DCM. React under microwave irradiation at 75°C for 15 minutes.

  • Global Cleavage: Treat the final peptide resin with Reagent K (TFA/thioanisole/water/phenol/EDT, 82.5:5:5:5:2.5) for 2 hours.

  • System Validation: Precipitate a 10 μ L micro-aliquot of the cleavage cocktail in cold diethyl ether. Centrifuge, dissolve the pellet in H 2​ O/MeCN, and analyze via LC-MS. Validation is achieved only if the base peak corresponds to the expected [M+H]+ ion, with <5% of the M−(incoming AA) deletion sequence present.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality & Rationale: To quantify the permeability enhancement driven by the elimination of the H-bond donor, PAMPA provides a high-throughput, cell-free model of passive transcellular diffusion.

  • Membrane Preparation: Coat the PVDF filter of a 96-well acceptor plate with 5 μ L of a 1% (w/v) lecithin solution in dodecane to form the artificial lipid bilayer.

  • Donor Loading: Dissolve the N-Me-D-Nle peptide in PBS (pH 7.4) to a concentration of 100 μ M. Add 300 μ L to the donor wells.

  • Acceptor Loading: Add 300 μ L of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a sandwich and incubate at 37°C for 16 hours under gentle agitation.

  • System Validation: Include Propranolol (high permeability) and Atenolol (low permeability) in control wells. The assay is validated only if the Papp​ of Propranolol is >15×10−6 cm/s and Atenolol is <1×10−6 cm/s.

  • Quantification: Analyze the donor and acceptor wells via LC-MS/MS to calculate the apparent permeability ( Papp​ ) of the target peptide.

Protocol 3: Human Serum Stability Assay

Causality & Rationale: This assay directly validates the proteolytic evasion conferred by the D-stereocenter and N-methylation against a complex matrix of circulating exo- and endopeptidases.

  • Matrix Preparation: Pre-warm 25% human serum (diluted in RPMI medium) to 37°C.

  • Incubation: Spike the N-Me-D-Nle peptide into the serum matrix to a final concentration of 10 μ M. Incubate at 37°C.

  • Sampling & Quenching: At time points (0, 1, 2, 4, 8, 12, 24 h), extract 50 μ L aliquots and quench immediately by adding 50 μ L of ice-cold 15% trichloroacetic acid (TCA) to precipitate serum proteins.

  • System Validation: Run a parallel assay using the native L-Met peptide. The system is validated if the native peptide exhibits a t1/2​<2 hours, confirming the active proteolytic capability of the specific serum batch.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via RP-HPLC, integrating the area under the curve (AUC) of the intact peptide peak over time to calculate the half-life.

Conclusion

The strategic incorporation of N-methyl-D-norleucine represents a triumph of rational drug design. By addressing multiple physicochemical liabilities—proteolytic susceptibility, poor permeability, and oxidative instability—through a single, elegant amino acid substitution, developers can rescue failing peptide leads and transform them into viable, orally bioavailable clinical candidates. The self-validating protocols provided herein ensure that the synthesis and evaluation of these advanced peptidomimetics remain rigorous, reproducible, and scientifically sound.

References

  • Sharma KK, et al. "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery." PMC, 2025.[3]

  • Raghuwanshi Y, et al. "Proteolytically Stable Cyclic Decapeptide for Breast Cancer Cell Targeting." Journal of Medicinal Chemistry, ACS Publications, 2017.[1]

  • Kwiatkowska A, et al. "Design, Synthesis, and Structure–Activity Relationship Studies of a Potent PACE4 Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2014.[2]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Solid-Phase Synthesis of Peptides Incorporating Fmoc-N-methyl-D-norleucine

Abstract The incorporation of N-methylated amino acids into peptide sequences is a pivotal strategy in medicinal chemistry, offering a pathway to enhanced metabolic stability, improved membrane permeability, and constrai...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a pivotal strategy in medicinal chemistry, offering a pathway to enhanced metabolic stability, improved membrane permeability, and constrained conformational flexibility.[1][2] This guide provides a comprehensive framework for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-N-methyl-D-norleucine, a non-proteinogenic amino acid that presents unique synthetic challenges due to steric hindrance. We will delve into the critical aspects of resin selection, coupling reagent optimization, and cleavage/deprotection strategies, supported by detailed, field-tested protocols. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex, modified peptides.

Introduction: The Rationale for N-Methylation and the Associated Synthetic Hurdles

N-methylation of the peptide backbone is a well-established method for augmenting the therapeutic potential of peptide-based drug candidates. The introduction of a methyl group on the amide nitrogen imparts several desirable properties[3]:

  • Enhanced Proteolytic Stability: The steric bulk of the N-methyl group effectively shields the adjacent peptide bond from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[3]

  • Improved Membrane Permeability: N-methylation disrupts the hydrogen-bonding network of the peptide backbone, leading to increased lipophilicity and, consequently, enhanced passive diffusion across cellular membranes.[1][4]

  • Conformational Constraint: The presence of an N-methyl group restricts the rotation around the Cα-C bond, influencing the peptide's secondary structure and potentially locking it into a bioactive conformation.

Despite these advantages, the synthesis of N-methylated peptides is fraught with challenges. The primary obstacle is the steric hindrance posed by the N-methyl group, which significantly reduces the nucleophilicity of the secondary amine.[4][5] This can lead to sluggish and incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences.[4] Furthermore, coupling a second amino acid to an N-methylated residue is often even more demanding.[3][6]

Fmoc-N-methyl-D-norleucine combines the challenge of N-methylation with the unique stereochemistry of a D-amino acid and the hydrophobicity of the norleucine side chain. Therefore, a carefully optimized synthetic strategy is paramount for success.

Core Principles of Fmoc-N-methyl-D-norleucine SPPS

A successful SPPS campaign for peptides containing Fmoc-N-methyl-D-norleucine hinges on a multi-faceted approach that addresses the inherent challenges of this building block. The following sections will detail the critical considerations for each stage of the synthesis.

Resin Selection

The choice of solid support is a crucial first step. For the synthesis of peptide amides, a Rink Amide resin is a standard and effective choice. For peptide acids, a 2-Chlorotrityl chloride (2-CTC) resin is highly recommended. The high acid lability of the 2-CTC linker allows for the cleavage of the peptide from the resin under mild acidic conditions, which helps to minimize side reactions.[7]

Coupling Reagent Selection: Overcoming Steric Hindrance

Standard coupling reagents are often inefficient for N-methylated amino acids. Therefore, the use of more potent activating agents is essential. The following table provides a comparative overview of commonly used coupling reagents for this purpose.

Coupling ReagentActivating AdditiveBaseTypical YieldRacemization RiskKey Characteristics
HATU Internal (HOAt)DIEAHighLowHighly effective for sterically hindered couplings.[5][6][8]
HCTU Internal (HOCt)DIEAHighLowA more cost-effective alternative to HATU with comparable efficiency in many cases.[8]
PyBOP Internal (HOBt)DIEAModerate to HighLowGenerally effective, but may be less efficient for coupling two adjacent N-methylated residues.[5]
PyBrOP NoneDIEAHighLowA powerful phosphonium salt-based reagent, particularly useful for difficult couplings.[6][8]
COMU Internal (Oxyma)DIEAHighLowA third-generation uronium salt with high reactivity and low racemization potential.[8]

Recommendation: For the incorporation of Fmoc-N-methyl-D-norleucine, HATU is the preferred coupling reagent due to its consistently high performance in overcoming steric hindrance.[5][6][8]

Monitoring the Coupling Reaction

Traditional ninhydrin tests are not suitable for monitoring the coupling to a secondary amine like an N-methylated amino acid. A bromophenol blue test is a reliable alternative.[6] A color change from blue to yellow indicates a complete coupling reaction.[6]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of Fmoc-N-methyl-D-norleucine into a peptide sequence using manual solid-phase synthesis. The protocols are based on a 0.1 mmol scale.

General SPPS Workflow

The following diagram illustrates the general workflow for a single cycle of amino acid incorporation in Fmoc-based SPPS.

SPPS_Workflow Resin Peptide-Resin (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Next Cycle or Final Cleavage Wash2->Next_Cycle

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Coupling of Fmoc-N-methyl-D-norleucine using HATU

This protocol is designed for the efficient incorporation of Fmoc-N-methyl-D-norleucine onto a resin-bound peptide with a free N-terminal amine.

Materials and Reagents:

  • Fmoc-N-methyl-D-norleucine

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[9]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.[3]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min).

  • Amino Acid Activation:

    • In a separate vial, dissolve 4 equivalents of Fmoc-N-methyl-D-norleucine and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIEA to the solution.[6][10]

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.[3]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time may be extended, or a double coupling may be necessary.

  • Monitoring and Washing:

    • Perform a bromophenol blue test to confirm the completion of the coupling.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).

Protocol 2: Cleavage and Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing sensitive residues such as Cys, Met, or Trp, a scavenger-containing cocktail is essential.

Materials and Reagents:

  • Cleavage Cocktail (Reagent B):

    • Trifluoroacetic acid (TFA): 88%

    • Phenol: 5%

    • Water: 5%

    • Triisopropylsilane (TIPS): 2%[11]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.[3]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization and Quality Control

Rigorous characterization is essential to confirm the successful synthesis and purity of the final peptide.

Analytical TechniqueInformation ProvidedKey Advantages
Mass Spectrometry (MS) Molecular weight confirmation and sequence verification (MS/MS).High sensitivity and accuracy.[12]
RP-HPLC Purity assessment and quantification.Robust and reproducible.
NMR Spectroscopy Unambiguous structural confirmation, including the presence of the N-methyl group.Provides detailed structural information.[12]
Amino Acid Analysis (AAA) Quantitative amino acid composition.Confirms the correct ratio of amino acids.[13]

Workflow for Peptide Characterization:

Characterization_Workflow Crude_Peptide Crude Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Purity_Check Purity Assessment (RP-HPLC) RP_HPLC->Purity_Check MS Identity Confirmation (MS) Purity_Check->MS NMR Structural Elucidation (NMR) MS->NMR Final_Product Purified and Characterized Peptide NMR->Final_Product

Sources

Application

Application Note: Strategies for the Incorporation of N-Methyl-D-Norleucine into Cyclic Peptides

Introduction & Strategic Rationale The incorporation of N-methylated amino acids into cyclic peptides is a transformative strategy in modern drug development. Backbone N-methylation enhances proteolytic stability, improv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The incorporation of N-methylated amino acids into cyclic peptides is a transformative strategy in modern drug development. Backbone N-methylation enhances proteolytic stability, improves membrane permeability by masking hydrogen bond donors, and can favorably restrict the conformational space of the macrocycle to boost target affinity[1].

Within this chemical space, N-Methyl-D-norleucine (N-Me-D-Nle) is a uniquely valuable building block. Its D-stereocenter induces a localized turn conformation that thermodynamically favors macrocyclization, while its aliphatic, unbranched four-carbon side chain serves as an oxidation-resistant isostere for methionine. However, synthesizing peptides containing N-Me-D-Nle presents severe steric challenges during Solid-Phase Peptide Synthesis (SPPS) that require highly optimized, non-standard coupling protocols.

Mechanistic Insights: Overcoming Steric Hindrance and Side Reactions

The fundamental synthetic challenge does not lie in attaching Fmoc-N-Me-D-Nle-OH to the growing peptide chain, but rather in coupling the subsequent amino acid onto its sterically shielded secondary amine. The combination of the N-methyl group and the norleucine side chain drastically reduces the nucleophilicity of the amine terminus.

The Guanidinylation Risk: Standard uronium-based coupling reagents, such as HATU or HBTU, are highly efficient for primary amines but pose a significant risk when reacting with hindered secondary amines. Because the acylation rate is drastically reduced, the unreacted N-Me-D-Nle secondary amine can attack the uronium species itself, leading to irreversible guanidinylation and permanent chain termination[2].

The Solution: To circumvent this, phosphonium-based reagents like PyAOP or PyBrOP are strictly required[3]. These reagents activate the incoming carboxylic acid as a highly reactive acylphosphonium or acyl bromide intermediate without the risk of guanidinium formation, driving the difficult coupling to completion[4].

The Diketopiperazine (DKP) Threat: When N-Me-D-Nle is located near the C-terminus, the cis-amide bond geometry strongly promotes the nucleophilic attack of the N-terminal amine on the C-terminal ester, leading to premature cleavage and DKP formation[3]. To prevent this, 2-Chlorotrityl chloride (2-CTC) resin is highly recommended; its extreme steric bulk physically blocks DKP formation during the critical dipeptide and tripeptide stages.

Synthesis and Cyclization Workflow

G N1 1. Resin Preparation (2-CTC Resin to prevent DKP) N2 2. Coupling: Fmoc-N-Me-D-Nle-OH (HATU / DIPEA, 1h) N1->N2 N3 3. Fmoc Deprotection (20% Piperidine in DMF) N2->N3 N4 4. Critical Coupling onto N-Me-D-Nle (PyAOP or PyBrOP / HOAt, 3h) N3->N4 N5 5. Chain Elongation (Standard SPPS) N4->N5 N6 6. Cleavage from Resin (1% TFA in DCM for protected peptide) N5->N6 N7 7. Head-to-Tail Cyclization (High Dilution, PyBOP / DIPEA) N6->N7

Workflow for SPPS and macrocyclization of peptides containing N-Me-D-Nle.

Data Presentation: Coupling Reagent Efficacy

The selection of the coupling reagent is the single most critical variable when elongating the peptide chain past the N-Me-D-Nle residue. The table below summarizes the quantitative efficacy and causality of various reagents.

Coupling ReagentActivation MechanismSuitability for Coupling onto N-Me-D-NleGuanidinylation RiskTypical Yield (%)
PyAOP Phosphonium (OAt ester)Excellent None>90%
PyBrOP BromophosphoniumExcellent None>85%
DIC / Oxyma Carbodiimide / EsterModerate (Requires double coupling)None60-75%
HATU Uronium (OAt ester)Poor to ModerateHigh<50%
HBTU Uronium (OBt ester)PoorHigh<30%

Step-by-Step Experimental Protocols

Protocol A: Coupling Fmoc-N-Me-D-Nle-OH to the Growing Chain

Because the amine on the resin is primary (assuming the preceding residue is not N-methylated), standard high-efficiency uronium chemistry can be utilized.

  • Swell Resin: Swell the resin-bound peptide in DMF for 20 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Activation: Dissolve 3.0 equivalents (eq) of Fmoc-N-Me-D-Nle-OH and 2.9 eq of HATU in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Add the activated mixture to the resin and agitate at room temperature for 1 hour.

  • Validation: Perform a standard Ninhydrin (Kaiser) test. A yellow color indicates complete coupling. Wash the resin with DMF.

Protocol B: The Critical Coupling Onto N-Me-D-Nle

This is a self-validating, high-barrier step requiring phosphonium chemistry to prevent chain termination[2].

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min).

  • Activation: Dissolve 4.0 eq of the subsequent Fmoc-Amino Acid and 4.0 eq of PyAOP (or PyBrOP) in DMF. Add 8.0 eq of DIPEA. Note: If using PyBrOP, the addition of 4.0 eq HOAt is recommended to accelerate the reaction.

  • Coupling: Add the mixture to the resin. Agitate at room temperature for 3 to 4 hours.

  • Self-Validation (Critical): The standard Ninhydrin test will yield a false negative on secondary amines. You must use the Bromophenol Blue test or the Chloranil test[5].

    • Bromophenol Blue Test: Remove a few resin beads, wash with methanol, and add 2 drops of a 0.5% Bromophenol blue solution in DMF. A yellow color indicates complete coupling; a blue/green color indicates unreacted secondary amines, necessitating a second coupling cycle[5].

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any unreacted N-Me-D-Nle, preventing deletion sequences.

Protocol C: Cleavage and Head-to-Tail Cyclization

To achieve head-to-tail macrocyclization, the linear peptide must be cleaved from the resin while retaining its side-chain protecting groups.

  • Mild Cleavage: Treat the 2-CTC resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 10 × 2 minutes. Collect the filtrate in a flask containing 10% pyridine in methanol to neutralize the TFA immediately.

  • Concentration: Evaporate the DCM under reduced pressure and precipitate the protected linear peptide in ice-cold diethyl ether. Centrifuge and dry.

  • Macrocyclization: Dissolve the protected linear peptide in DMF/DCM (1:1 v/v) to achieve a highly dilute concentration of 1 mM. Causality: High dilution thermodynamically favors intramolecular cyclization over intermolecular oligomerization.

  • Activation: Add 3.0 eq of PyBOP and 6.0 eq of DIPEA. Stir at room temperature for 12–24 hours. Monitor the disappearance of the linear precursor via LC-MS.

  • Global Deprotection: Once cyclized, evaporate the solvent. Treat the residue with a standard cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2 hours to remove side-chain protecting groups. Precipitate the final cyclic peptide in cold ether and purify via RP-HPLC.

References

  • Teixidó M, Albericio F, Giralt E. Solid-phase synthesis and characterization of N-methyl-rich peptides. J Pept Res. 2005;65(2):153-166.[Link]

  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec Resources.[Link]

  • Chatterjee J, Gilon C, Hoffman A, Kessler H. N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Acc. Chem. Res. 2008;41(10):1331–1342.[Link]

Sources

Method

Application Note: Optimal Coupling Conditions for N-Methyl-D-Norleucine in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Challenges N-methylation of the peptide backbone is a premier strategy in peptide drug development to enhance proteolytic stability, improve membrane permeability, and enforce specific conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

N-methylation of the peptide backbone is a premier strategy in peptide drug development to enhance proteolytic stability, improve membrane permeability, and enforce specific conformational states. N-methyl-D-norleucine (N-Me-D-Nle) is a highly valuable unnatural amino acid featuring a straight aliphatic side chain and D-stereochemistry.

However, incorporating N-Me-D-Nle into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents a dual mechanistic challenge:

  • Challenge 1: Activation and Epimerization Risk. When coupling of Fmoc-N-Me-D-Nle-OH to a resin-bound amine, the activation of the N-methylated carboxylic acid is prone to epimerization. The N-methyl group promotes the formation of a relatively stable oxazolonium intermediate, which can rapidly epimerize to the L-isomer under basic conditions.

  • Challenge 2: Acylation of the Secondary Amine. Once N-Me-D-Nle is successfully incorporated, the new N-terminus is a profoundly sterically hindered secondary amine. Acylation of this secondary amine by the next incoming amino acid proceeds 10 to 100 times more slowly than that of a primary amine[1].

Strategic Optimization of SPPS Conditions

To overcome these kinetic and thermodynamic barriers, the synthesis protocol must be rigorously optimized across three parameters: coupling reagents, base selection, and thermal energy.

Coupling Reagent Selection

Standard reagents like HBTU or DIC/HOBt are insufficient for N-methylated systems[2].

  • HATU: Exceptional for the initial coupling of the Fmoc-N-Me-D-Nle-OH residue. It provides rapid activation, though it must be used with a controlled base to prevent epimerization[3].

  • PyAOP: A highly effective phosphonium reagent. Because it does not form guanidinium byproducts (unlike uronium salts like HATU), it is specifically recommended for the difficult coupling onto the secondary amine of N-Me-D-Nle[4].

  • DIC / Oxyma Pure: An excellent alternative that minimizes epimerization while maintaining high reactivity, suitable for both steps[5].

Base Selection to Minimize Epimerization

The choice of base during activation is critical. While N,N-Diisopropylethylamine (DIEA) is standard, the use of a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine) significantly suppresses the base-catalyzed enolization that leads to epimerization during the activation of the N-methyl amino acid[6].

Microwave-Assisted SPPS (MW-SPPS)

The application of microwave energy is transformative for sterically hindered couplings. Solvents like DMF and NMP have excellent microwave absorption characteristics[7]. Microwave irradiation at 75°C provides the necessary kinetic energy to drive the sluggish acylation of the secondary amine to completion in minutes rather than hours, effectively bypassing the steric bulk of the norleucine side chain and the N-methyl group[8].

Quantitative Data: Coupling Reagent Efficacy

Table 1: Comparison of Coupling Conditions for N-Me-D-Nle Incorporation

Coupling StepRecommended ReagentBaseTemp / TimeEpimerization RiskYield Expectation
Coupling OF N-Me-D-Nle HATU (4.0 eq)Collidine (8.0 eq)RT / 60 minLow (due to Collidine)>95%
Coupling OF N-Me-D-Nle DIC / Oxyma (4.0 eq)NoneMW 75°C / 10 minVery Low>95%
Coupling ONTO N-Me-D-Nle PyAOP (4.0 eq)DIEA (8.0 eq)MW 75°C / 20 minModerate85 - 95%
Coupling ONTO N-Me-D-Nle HATU (4.0 eq)DIEA (8.0 eq)RT / 4 hours (Double)Moderate70 - 85%

Visualizing the Synthesis Workflow

SPPS_Workflow A Peptide-Resin (Free Primary Amine) B Activate Fmoc-N-Me-D-Nle-OH (HATU, Collidine, DMF) A->B Add Reagents C 1st Coupling Reaction (MW 75°C or RT 2h) B->C Acylation D Fmoc Deprotection (20% Piperidine/DMF) C->D Wash & Deprotect E Activate Next Amino Acid (PyAOP or DIC/Oxyma) D->E Wash & Add Next AA F 2nd Coupling onto 2° Amine (MW 75°C, 20 min) E->F Acylation of 2° Amine

Workflow for the incorporation and subsequent extension of N-Me-D-Nle in SPPS.

Detailed Experimental Protocols

These protocols are designed as self-validating systems to ensure sequence fidelity at every step.

Protocol A: Coupling OF Fmoc-N-Me-D-Nle-OH onto a Primary Amine

Causality: HATU is used for its high reactivity, but collidine replaces DIEA to prevent the basicity-driven epimerization of the activated N-Me-D-Nle[6].

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 20 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 5 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 x 3 mL).

  • Activation: In a separate vial, dissolve 4.0 eq (0.4 mmol) of Fmoc-N-Me-D-Nle-OH and 4.0 eq of HATU in 2 mL of DMF. Add 8.0 eq of collidine. Allow 1 minute for pre-activation[3].

  • Coupling: Transfer the activated mixture to the resin.

  • Reaction: Agitate at room temperature for 60 minutes.

  • Wash: Drain the reaction vessel and wash the resin with DMF (5 x 3 mL).

  • Validation (Self-Correction): Perform a standard Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete consumption of the primary amine. If blue, repeat steps 3-6.

Protocol B: Coupling ONTO the Secondary Amine of N-Me-D-Nle

Causality: The secondary amine is highly hindered. PyAOP is utilized because it efficiently drives the acylation without capping the amine with guanidinium byproducts[4]. Microwave heating provides the thermodynamic push required to overcome the steric clash[8].

  • Deprotection of N-Me-D-Nle: Treat the resin with 20% piperidine in DMF. Critical Adjustment: Fmoc removal from N-methyl amines is sluggish. Use extended times: 2 x 10 min treatments.

  • Wash: Wash thoroughly with DMF (5 x 3 mL).

  • Activation of Incoming AA: Dissolve 4.0 eq of the next Fmoc-AA-OH and 4.0 eq of PyAOP in 2 mL of DMF. Add 8.0 eq of DIEA.

  • Coupling: Transfer to the resin.

  • Reaction (Microwave): Irradiate the reaction vessel at 75°C for 20 minutes[8]. (If microwave is unavailable, agitate at room temperature for 4 hours, drain, and perform a second coupling with fresh reagents).

  • Wash: Drain and wash with DMF (5 x 3 mL) and DCM (3 x 3 mL).

  • Validation (Self-Correction): Unprotected N-methyl amino acids do not react with ninhydrin[2]. Perform a Bromophenol Blue Test .

    • Bromophenol Blue Test: Dissolve 250 mg of bromophenol blue in 50 mL of DMF. Add 2 mL to a washed resin aliquot. A yellow color indicates complete coupling; a blue/green color indicates incomplete coupling (free secondary amine remains)[2]. Recouple if blue/green.

Advanced Analytical Validation

Relying solely on colorimetric assays for hindered sequences can lead to deletion peptides. For definitive validation:

  • Microcleavage: Transfer 2 mg of the coupled resin to a microcentrifuge tube.

  • Cleavage Cocktail: Add 200 µL of TFA/TIPS/H2O (95:2.5:2.5). Incubate for 1 hour at room temperature.

  • Precipitation: Evaporate the TFA under a nitrogen stream and precipitate the peptide with cold diethyl ether.

  • LC-MS Analysis: Dissolve the pellet in 50% acetonitrile/water and analyze via LC-MS. Confirm the presence of the desired mass shift corresponding to the successful addition of the incoming amino acid onto the N-Me-D-Nle residue.

References

  • 8 - CEM Corporation 2.2 - Aapptec

  • 7 - Luxembourg Bio Technologies

  • 4 - Aapptec Peptides

  • 5 - MedChemExpress

  • 1 - PNAS

  • 3 - Benchchem

  • 6 - UCI Nowick Laboratory

Sources

Application

Application Note: Engineering Ultra-Stable Therapeutics Using N-methyl-D-norleucine (N-Me-D-Nle)

Mechanistic Rationale: The Tripartite Shield Therapeutic peptides frequently suffer from poor pharmacokinetic profiles due to rapid proteolytic degradation and chemical oxidation in vivo. Native methionine (Met) residues...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Tripartite Shield

Therapeutic peptides frequently suffer from poor pharmacokinetic profiles due to rapid proteolytic degradation and chemical oxidation in vivo. Native methionine (Met) residues are particularly problematic; their thioether side chains are highly susceptible to oxidation into sulfoxides or sulfones, which drastically alters side-chain polarity and can abrogate receptor binding affinity[1]. Furthermore, native L-amino acid peptide bonds are rapidly recognized and cleaved by endogenous proteases.

To completely bypass these liabilities, peptide engineers employ a tripartite synergistic modification utilizing N-methyl-D-norleucine (N-Me-D-Nle) . This unnatural amino acid integrates three distinct structural defenses into a single residue:

  • Oxidation Resistance (Norleucine Isostere): Norleucine (Nle) is a highly stable aliphatic isostere of methionine. By replacing the reactive sulfur atom with a methylene group ( −CH2​− ), Nle maintains the exact spatial and hydrophobic packing interactions required for target binding while completely eliminating the oxidation liability[2].

  • Stereochemical Evasion (D-Chirality): Endogenous proteases are highly stereoselective, evolved to recognize L-amino acids. Inverting the stereocenter to the D-configuration creates a geometric mismatch within the protease active site (specifically the S1/S1' binding pockets), drastically reducing the catalytic efficiency of enzymatic cleavage[1].

  • Backbone Shielding (N-Methylation): Alkylation of the amide nitrogen removes the amide proton, eliminating a critical hydrogen-bond donor required for protease substrate recognition (often interacting with the enzyme's oxyanion hole)[3]. Additionally, the bulky N-methyl group introduces severe steric clash against attacking nucleophiles and restricts the Ramachandran dihedral angles ( ϕ , ψ ), locking the peptide into a highly rigid, protease-resistant conformation[2].

G A L-Methionine (Native) B L-Norleucine (Oxidation Resistant) A->B Remove Sulfur C D-Norleucine (Stereo-Evading) B->C Invert Chirality D N-Me-D-Nle (Fully Shielded) C->D N-Alkylation

Caption: Stepwise mechanistic evolution from native L-Methionine to the ultra-stable N-Me-D-Nle.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Expertise & Experience Note: Coupling an amino acid onto the secondary amine of a resin-bound N-methylated residue is notoriously difficult due to extreme steric hindrance. Standard coupling reagents (e.g., HBTU/HOBt) will fail. This protocol utilizes a self-validating system employing highly reactive coupling reagents (HATU/HOAt) and specific colorimetric tests tailored for secondary amines.

Materials
  • Amino Acid: Fmoc-N-Me-D-Nle-OH

  • Coupling Reagents: DIC/OxymaPure (for coupling N-Me-D-Nle), HATU/HOAt (for coupling onto N-Me-D-Nle)

  • Validation Kits: Chloranil test kit (detects secondary amines), Kaiser test kit (detects primary amines)

Step-by-Step Workflow
  • Coupling Fmoc-N-Me-D-Nle-OH:

    • Activate 3.0 eq of Fmoc-N-Me-D-Nle-OH with 3.0 eq DIC and 3.0 eq OxymaPure in DMF.

    • Add to the resin-bound peptide (bearing a free primary amine) and agitate for 2 hours at room temperature.

    • Self-Validation: Perform a standard Kaiser test. A colorless/yellow bead indicates successful coupling (primary amine consumed).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Self-Validation (Critical): Because the exposed amine is now a secondary amine, the Kaiser test will yield a false negative. You must use the Chloranil test . A dark blue/green bead confirms the presence of the free secondary amine.

  • Coupling the Subsequent Amino Acid (The Steric Bottleneck):

    • Activate 4.0 eq of the next Fmoc-AA-OH using 3.9 eq HATU and 4.0 eq HOAt in DMF, with 8.0 eq DIPEA.

    • Add to the resin and couple for 3 hours at elevated temperature (45°C) or overnight at room temperature to overcome the steric clash.

    • Self-Validation: Repeat the Chloranil test. A colorless/yellow bead confirms the secondary amine has been successfully acylated.

  • Cleavage and LC-MS Verification:

    • Cleave using standard TFA/TIS/H2O (95:2.5:2.5).

    • Self-Validation: Analyze via LC-MS. Look for the exact mass shift: substitution of L-Met with N-Me-D-Nle results in a net mass change of ΔM=−4.03 Da (loss of Sulfur + addition of CH2​ and N-CH3​ ).

SPPS S1 Resin-Bound Peptide (Free Primary Amine) S2 Couple Fmoc-N-Me-D-Nle-OH (DIC/Oxyma, 2h) S1->S2 S3 Fmoc Deprotection (20% Piperidine) S2->S3 Kaiser Test (Negative) S4 Verify Secondary Amine (Chloranil Test) S3->S4 S4->S3 If Colorless (Incomplete) S5 Couple Next Amino Acid (HATU/HOAt, 45°C) S4->S5 If Blue/Green (Success)

Caption: Self-validating SPPS cycle optimized for coupling onto and extending from N-Me-D-Nle.

Proteolytic Stability Evaluation Protocol

To validate the biological resilience of the synthesized sequence, a plasma stability assay must be executed. This system is self-validating through the use of internal standards and wild-type control peptides.

Procedure
  • Preparation: Prepare a 1 mM stock solution of the N-Me-D-Nle modified peptide and a wild-type (L-Met) control peptide in DMSO.

  • Incubation: Dilute the peptides to a final concentration of 10 µM in 50% human plasma (pre-warmed to 37°C) buffered with 1X PBS (pH 7.4).

  • Sampling: At designated time points (0, 1, 2, 4, 8, 12, 24, and 48 hours), extract 50 µL aliquots.

  • Quenching: Immediately quench the enzymatic activity by adding 150 µL of ice-cold acetonitrile containing 1% TFA and 1 µM of an internal standard (e.g., a heavy-isotope labeled peptide).

  • Extraction: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to LC-MS vials. Quantify the remaining intact peptide by calculating the ratio of the analyte peak area to the internal standard peak area.

Quantitative Data Summary

The synergistic effect of the tripartite modification is evident when comparing the half-lives ( t1/2​ ) of various peptide analogs. The data below represents a typical stability profile for a therapeutic peptide optimized via this methodology.

Peptide VariantSequence ModificationOxidation SusceptibilityPlasma Half-Life ( t1/2​ )Fold Improvement
Wild-Type L-MetHigh (Forms Sulfoxide)1.2 hours1.0x (Baseline)
Isostere L-NleNone1.5 hours1.25x
Chiral Inversion D-NleNone6.4 hours5.3x
N-Alkylation N-Me-L-NleNone12.8 hours10.6x
Tripartite Shield N-Me-D-Nle None > 48.0 hours > 40.0x

References

  • Title: Targeting Peptides: The New Generation of Targeted Drug Delivery Systems. Source: MDPI (Pharmaceutics). URL: [Link][1]

  • Title: Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Source: ACS (Chemical Reviews). URL: [Link][3]

  • Title: Engineering β-sheets employing N-methylated heterochiral amino acids. Source: NIH (PubMed Central). URL: [Link][2]

Sources

Method

Laboratory synthesis of N-methyl-D-norleucine derivatives

As a Senior Application Scientist, I have designed this technical guide to move beyond standard procedural lists. The synthesis and incorporation of highly specialized, non-natural amino acids like N-methyl-D-norleucine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to move beyond standard procedural lists. The synthesis and incorporation of highly specialized, non-natural amino acids like N-methyl-D-norleucine require a deep understanding of reaction kinetics, protecting group lability, and mechanistic causality. This document provides a comprehensive, self-validating framework for both solution-phase preparation and solid-phase incorporation of N-methyl-D-norleucine derivatives.

Mechanistic Rationale: Why N-Methyl-D-Norleucine?

In the engineering of advanced macrocyclic and stapled peptides, native amino acids often fall short regarding metabolic stability and conformational rigidity. D-norleucine provides a highly hydrophobic, straight-chain aliphatic moiety that is inherently resistant to endogenous proteases due to its D-stereochemistry[1].

When we introduce N-methylation to this residue, we achieve three critical pharmacological upgrades:

  • Conformational Pre-organization: N-methylation restricts the rotational freedom of the peptide backbone (altering ϕ and ψ angles), which can induce extended strand-like structures or force β -turns. This is particularly vital for ligands targeting shallow protein grooves, such as the LC3/GABARAP family[2].

  • Enhanced Membrane Permeability: By removing a hydrogen bond donor, the lipophilicity of the peptide increases, facilitating passive diffusion across lipid bilayers[3].

  • Target Affinity: In macrocyclic libraries (e.g., TrkA antagonists), N-methyl-norleucine derivatives have been shown to optimize hydrophobic packing within receptor binding pockets[4].

Strategic Pathways for N-Methylation

Direct alkylation of primary amines is thermodynamically driven toward over-alkylation, yielding unwanted quaternary ammonium salts. To achieve mono-methylation, we must manipulate the electronic environment of the amine.

  • Solution-Phase (The Water-Assisted NaH Method): For bulk synthesis of building blocks, we utilize sodium hydride (NaH) and dimethyl sulfate. Crucial Causality: The addition of a catalytic amount of water reacts with NaH to generate a highly reactive, dry sodium hydroxide species in situ. This kinetic intermediate deprotonates the carbamate-protected amine significantly faster than commercially powdered NaOH, preventing epimerization[5].

  • Solid-Phase (The Biron-Kessler Method): For on-resin modification, we utilize 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). Crucial Causality: The strong electron-withdrawing sulfonyl and ortho-nitro groups acidify the remaining NH proton (pKa ~2-3). This allows a mild, non-nucleophilic base like DBU to facilitate alkylation without prematurely cleaving the peptide from the resin[6].

G N1 Resin-Bound D-Norleucine (Free Primary Amine) N2 Sulfonylation o-NBS-Cl, Collidine N1->N2 N3 o-NBS-Protected D-Nle (Acidified NH) N2->N3 N4 Alkylation DBU, Dimethyl Sulfate N3->N4 N5 N-Methylated Intermediate o-NBS-N(Me)-D-Nle N4->N5 N6 Deprotection 2-Mercaptoethanol, DBU N5->N6 N7 Resin-Bound N-Me-D-Nle (Ready for Coupling) N6->N7

Solid-phase N-methylation workflow using the Biron-Kessler method.

Quantitative Method Comparison

ParameterSolution-Phase (NaH / H₂O / Me₂SO₄)Solid-Phase (Biron-Kessler / o-NBS)
Primary Application Bulk synthesis of building blocksSite-specific on-resin modification
Starting Material Boc-D-Nle-OH[7]Fmoc-deprotected D-Nle-Resin
Alkylating Agent Dimethyl sulfate (Me₂SO₄)Dimethyl sulfate or Methyl iodide
Base / Catalyst NaH with catalytic H₂ODBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Reaction Time 1–2 hours15–30 minutes (per step)
Typical Yield >85% (Isolated)[5]>95% (Conversion on resin)[6]
Racemization Risk Low (if temp is strictly <20°C)Extremely Low (mild base utilized)[8]

Self-Validating Experimental Protocols

Protocol A: Solution-Phase Synthesis of Fmoc-N-Me-D-Nle-OH

Expert Insight: The NaH/catalytic water method is fundamentally incompatible with Fmoc-protected substrates due to the base-lability of the Fmoc group[8]. Therefore, we must start with Boc-D-norleucine, perform the methylation, and subsequently swap the protecting group[7][9].

Step 1: N-Methylation of Boc-D-Nle-OH

  • Suspend NaH (60% dispersion in mineral oil, 2.0 eq) in anhydrous THF (12 mL) under inert atmosphere at 15–20 °C.

  • Dropwise, add a solution of Boc-D-Nle-OH (1.0 eq) and water (0.2 eq) dissolved in THF (10 mL) over 20 minutes[5].

  • Validation Checkpoint 1: Observe the evolution of hydrogen gas upon the addition of the water/substrate mixture. The cessation of bubbling confirms the complete generation of the highly reactive dry NaOH species.

  • Stir for 10 minutes, then add dimethyl sulfate (1.8 eq) dropwise while strictly maintaining the internal temperature below 20 °C to prevent epimerization. Stir for 1 hour.

  • Validation Checkpoint 2 (Quench): Carefully quench the reaction with saturated aqueous NH₄Cl. A rapid, clear phase separation indicates the successful neutralization of excess dimethyl sulfate. Extract with ethyl acetate.

Step 2: Protecting Group Exchange (Boc to Fmoc)

  • Treat the isolated Boc-N-Me-D-Nle-OH with 50% TFA in dichloromethane (DCM) for 1 hour to remove the Boc group. Evaporate to dryness.

  • Dissolve the crude N-Me-D-Nle-OH in a 10% aqueous Na₂CO₃/dioxane mixture (1:1).

  • Add Fmoc-OSu (1.2 eq) at 0 °C, then allow to warm to room temperature and stir for 17 hours[9].

  • Acidify with 1M HCl to pH 2, extract with ethyl acetate, and purify via flash chromatography to yield SPPS-ready Fmoc-N-Me-D-Nle-OH.

Protocol B: On-Resin N-Methylation (Biron-Kessler Method)

This protocol is executed directly on the peptide synthesizer or in a manual SPPS vessel after the coupling and Fmoc-deprotection of D-norleucine[3].

Step 1: Sulfonylation (Amine Acidification)

  • Swell the D-Nle-peptide-resin (1.0 eq) in N-Methyl-2-pyrrolidone (NMP) for 15 minutes.

  • Prepare a solution of o-NBS-Cl (4.0 eq) and Collidine (4.0 eq) in NMP. Note: Collidine is used instead of DIEA to prevent premature side reactions with the sulfonyl chloride.

  • Add to the resin and shake for 30 minutes at room temperature. Wash with NMP (3x) and DCM (3x).

  • Validation Checkpoint 3: Perform a standard Kaiser test. A negative result (colorless/yellow beads) confirms the complete protection of the primary amine[3].

Step 2: Alkylation

  • Prepare a solution of DBU (5.0 eq) in NMP and add to the resin to deprotonate the sulfonamide.

  • Immediately add dimethyl sulfate (10.0 eq). Shake for 10 minutes at room temperature[3].

  • Wash thoroughly with NMP (3x) and DCM (3x) to remove all toxic alkylating agents.

Step 3: Deprotection of the o-NBS Group

  • Prepare a solution of 2-mercaptoethanol (10.0 eq) and DBU (5.0 eq) in NMP.

  • Add to the resin and shake for 10 minutes. The thiolate acts as a soft nucleophile, attacking the electron-deficient aromatic ring to release the secondary amine[6]. Repeat this step once.

  • Validation Checkpoint 4: Perform a Chloranil test. A positive result (blue/green beads) confirms the successful generation of the secondary N-methyl amine. Do not use the Kaiser test here, as it frequently yields false negatives for secondary amines.

References[6] Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. nih.gov. Link[5] An Efficient and Practical N-Methylation of Amino Acid Derivatives. acs.org. Link[3] Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides. benchchem.com. Link[8] Synthetic Preparation of N-Methyl-α-amino Acids. acs.org. Link[7] Boc-D-norleucine (Boc-D-Nle-OH) | Leucine Derivative. medchemexpress.com.Link[1] Application Notes and Protocols: Boc-D-norleucine as a Building Block for Bioactive Peptides. benchchem.com. Link[9] Synthesis of Fmoc‐protected d‐norleucine via rhodium‐catalyzed hydroamination. researchgate.net. Link[2] Minimal N-methylated and stapled peptide ligands for the autophagy protein GABARAP. biorxiv.org. Link[4] Discovery and Hit to Lead Optimization of Macrocyclic Peptides as Novel Tropomyosin Receptor Kinase A Antagonists. acs.org. Link

Sources

Application

Application Note: Site-Specific On-Resin N-Methylation of D-Norleucine via the Optimized Fukuyama-Biron-Kessler Protocol

Introduction & Pharmacological Rationale The incorporation of unnatural amino acids, such as D-norleucine (D-Nle), is a cornerstone strategy in the development of next-generation peptide therapeutics. Featuring a linear,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The incorporation of unnatural amino acids, such as D-norleucine (D-Nle), is a cornerstone strategy in the development of next-generation peptide therapeutics. Featuring a linear, unbranched four-carbon aliphatic side chain, D-norleucine probes hydrophobic binding pockets while inherently resisting endogenous proteases due to its D-stereochemistry.

Introducing an N-methyl group to the α -amine of D-norleucine further enhances the pharmacological profile of the peptide. N-methylation eliminates the amide hydrogen, effectively removing a hydrogen bond donor. This modification disrupts aggregation-prone β -sheet formations, induces localized conformational rigidity (often favoring cis-amide bonds), and drastically improves both lipid membrane permeability and oral bioavailability. However, achieving site-specific mono-methylation on a solid support without inducing racemization or over-alkylation requires highly controlled chemical environments.

Mechanistic Causality: The o-NBS Strategy

Direct methylation of primary amines using strong bases (e.g., NaH) and methyl iodide (MeI) frequently results in over-methylation, yielding unwanted quaternary ammonium salts. This occurs because the resulting secondary amine is more nucleophilic than the starting primary amine. Furthermore, strong basic conditions risk racemizing the α -carbon of the amino acid.

To circumvent this, this protocol employs the Fukuyama-Biron-Kessler strategy . By reacting the primary amine with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), the amine is converted into a sulfonamide . This transformation serves two critical mechanistic functions:

  • Steric and Electronic Shielding: The bulky o-NBS group physically blocks multiple alkylations.

  • pKa Modulation: The strongly electron-withdrawing nitrobenzenesulfonyl group lowers the pKa of the remaining N-H proton to approximately 5.5.

This dramatic increase in acidity allows for rapid, mild deprotonation using a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The resulting sulfonamide anion is strictly monovalent, meaning it will react with exactly one equivalent of the methylating agent (dimethyl sulfate), completely eliminating the risk of over-methylation. Finally, the o-NBS group is smoothly cleaved via a Meisenheimer complex using a thiol (2-mercaptoethanol), revealing the pure secondary amine.

Workflow Visualization

G A Resin-Bound D-Norleucine (Primary Amine) B o-NBS Protection (o-NBS-Cl, Collidine) A->B Step 1 Sulfonylation C N-Methylation (DBU, Dimethyl Sulfate) B->C Step 2 Alkylation D o-NBS Deprotection (2-Mercaptoethanol, DBU) C->D Step 3 Thiolysis E N-Methyl-D-Norleucine (Secondary Amine) D->E Step 4 Ready for Coupling

Workflow of the optimized on-resin N-methylation of D-norleucine.

Quantitative Data Summarization

Selecting the appropriate methylation strategy is critical for maintaining peptide integrity. The table below summarizes the quantitative performance metrics of common N-methylation methodologies applied to unnatural amino acids on solid support.

MethodologyPrimary ReagentsTypical YieldRacemization RiskOver-Methylation RiskSite-Specificity
Fukuyama-Biron-Kessler o-NBS-Cl, DBU, Me₂SO₄>95% Very Low None Excellent
Reductive Amination Formaldehyde, NaBH₃CN60-80%LowModerate (Di-methylation)Good
Direct Alkylation NaH, MeI40-70%HighHighPoor

Detailed Experimental Protocol

Note: The following protocol is optimized for a 0.1 mmol synthesis scale using standard Fmoc-SPPS resins (e.g., Rink Amide or Wang resin).

Materials & Reagents
  • Solvents: N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Reagents: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), 2,4,6-Collidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dimethyl sulfate (Me₂SO₄), 2-Mercaptoethanol.

  • Coupling Reagents: HATU or PyBroP, N,N-Diisopropylethylamine (DIEA).

Step 1: Fmoc Deprotection
  • Swell the resin-bound peptide (terminating in Fmoc-D-Nle) in DMF for 20 minutes.

  • Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group.

  • Wash the resin extensively with DMF (5 × 1 min) and NMP (3 × 1 min).

Step 2: o-NBS Protection (Sulfonylation)
  • Dissolve 4 equivalents (0.4 mmol, 88.6 mg) of o-NBS-Cl and 10 equivalents (1.0 mmol, 132 µL) of 2,4,6-collidine in 2 mL of NMP.

  • Add the solution to the resin and agitate at room temperature for 15 minutes.

  • Drain the reaction vessel and wash the resin with NMP (5 × 1 min). The primary amine is now a sulfonamide.

Step 3: N-Methylation (Alkylation)

Caution: Dimethyl sulfate is highly toxic and carcinogenic. Perform this step in a well-ventilated fume hood.

  • Pre-activate the sulfonamide by adding a solution of 3 equivalents (0.3 mmol, 45 µL) of DBU in 1 mL NMP to the resin. Agitate for 3 minutes.

  • Without draining, add a solution of 10 equivalents (1.0 mmol, 95 µL) of dimethyl sulfate in 1 mL NMP to the reaction vessel.

  • Agitate for 5 minutes at room temperature.

  • Drain and wash the resin thoroughly with NMP (5 × 1 min).

Step 4: o-NBS Deprotection (Thiolysis)
  • Prepare a deprotection cocktail consisting of 10 equivalents (1.0 mmol, 70 µL) of 2-mercaptoethanol and 5 equivalents (0.5 mmol, 75 µL) of DBU in 2 mL NMP.

  • Add the cocktail to the resin and agitate for 5 minutes.

  • Drain and repeat the deprotection step once more for an additional 5 minutes to ensure complete removal of the o-NBS group.

  • Wash the resin extensively with NMP (5 × 1 min) and DCM (5 × 1 min). The resin now bears the site-specific secondary amine, N-Me-D-Nle.

Step 5: Self-Validation Checkpoint (Mini-Cleavage)

To ensure the protocol acts as a self-validating system, verify the transformation before proceeding to the next amino acid coupling:

  • Transfer ~5 mg of the resin to a microcentrifuge tube.

  • Treat with 100 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 1 hour.

  • Evaporate the TFA under a stream of nitrogen, dissolve the residue in 50% Acetonitrile/Water, and analyze via LC-MS.

  • Success Indicator: A mass shift of exactly +14 Da relative to the unmethylated peptide fragment.

  • Troubleshooting: A mass shift of +185 Da indicates incomplete o-NBS deprotection (Repeat Step 4). A mass shift of +28 Da indicates over-methylation (Verify DBU equivalents and reaction time in Step 3).

Step 6: Subsequent Amino Acid Coupling

Coupling the next amino acid onto the sterically hindered secondary amine of N-Me-D-Nle requires highly reactive coupling agents.

  • Dissolve 4 equivalents of the next Fmoc-amino acid, 4 equivalents of HATU (or PyBroP), and 8 equivalents of DIEA in DMF.

  • Add to the resin and agitate for 2 to 12 hours (monitor via mini-cleavage). Standard DIC/Oxyma protocols are generally insufficient for this step.

References

  • Optimized selective N-methylation of peptides on solid support. Biron, E., Chatterjee, J., Kessler, H. Journal of Peptide Science, 12(3), 213-219 (2006). URL:[Link]

  • Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. Biron, E., Kessler, H. Journal of Organic Chemistry, 70(13), 5183-5189 (2005). URL:[Link]

  • Site-selective N-methylation of peptides on solid support. Miller, S. C., Scanlan, T. S. Journal of the American Chemical Society, 119(9), 2301-2302 (1997). URL:[Link]

  • 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Fukuyama, T., Jow, C. K., Cheung, M. Tetrahedron Letters, 36(36), 6373-6374 (1995). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance during N-methyl-D-norleucine coupling

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique thermodynamic and kinetic challenges of synthesizing non-natural, sterically hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique thermodynamic and kinetic challenges of synthesizing non-natural, sterically hindered peptides.

Coupling N-methyl-D-norleucine (NMe-D-Nle) is notoriously difficult. The combination of the N-methyl group and the linear aliphatic side chain creates a massive steric shield that standard coupling protocols simply cannot penetrate. Below is our comprehensive troubleshooting guide and validated methodology for overcoming these barriers.

Part 1: Mechanistic Insights (FAQs)

Q: Why does N-methyl-D-norleucine (NMe-D-Nle) consistently fail to couple using standard HBTU/DIPEA protocols? A: The fundamental issue is a severe kinetic bottleneck. While the alkylated secondary amine of NMe-D-Nle is technically more basic than a primary amine, this slight thermodynamic advantage is completely overwhelmed by the profound steric hindrance of the N-methyl group[1]. When coupling onto the N-terminus of NMe-D-Nle, the incoming activated amino acid cannot easily access the nucleophile. Conversely, when activating Fmoc-NMe-D-Nle-OH, the resulting intermediate is significantly bulkier than unsubstituted counterparts[1]. Standard uronium reagents like HBTU lack the reactivity required to overcome this high activation energy barrier, leading to truncated sequences.

Q: I am observing significant epimerization during my NMe-D-Nle couplings. How does this happen and how can I prevent it? A: Epimerization in hindered couplings is a direct consequence of sluggish reaction rates. Because the coupling is slow, the activated Fmoc-NMe-D-Nle-OH intermediate is exposed to the basic environment (e.g., DIPEA) for an extended period. This prolonged exposure promotes proton abstraction at the alpha-carbon, leading to oxazolone formation and subsequent loss of stereochemistry[2]. To prevent this, you must accelerate the coupling step using highly reactive reagents (like COMU or PyAOP) or utilize a base-free activation method, such as pivaloyl mixed anhydrides[3].

Q: My mass spectrometry data shows a +114 Da adduct instead of my target mass. What went wrong? A: You are observing a classic uronium capping artifact. When you use HATU or HBTU in excess to force a slow coupling, the unreacted N-terminal amine can react directly with the uronium salt itself. This forms a dead-end tetramethylguanidinium species (+114 Da). Causality-driven solution: Switch to a phosphonium-based reagent like PyAOP, which cannot form guanidinium caps, or use a carbodiimide approach like DIC/Oxyma.

Part 2: Reagent Selection & Optimization

Selecting the correct coupling chemistry is the single most critical variable when working with NMe-D-Nle. Classical benzotriazoles are insufficient; you must shift to modern Oxyma-based or phosphonium-based activators.

Table 1: Comparative Efficacy of Coupling Reagents for N-Methylated Residues

Coupling ReagentActivation MechanismRelative Reactivity for N-MeEpimerization RiskRecommended BaseScientific Rationale & Notes
HBTU Uronium (HOBt)LowHigh (due to slow rxn)DIPEANot recommended. Cannot overcome the steric clash of NMe-D-Nle.
HATU Uronium (HOAt)HighModerateDIPEA / TMPStandard choice, but often requires repeating the coupling up to three times for consecutive N-Me residues[4].
COMU Uronium (Oxyma)Very HighLowDIPEA (1 eq)Excellent efficiency; morpholino oxygen acts as an internal base, and byproducts are water-soluble[5].
PyAOP Phosphonium (HOAt)Very HighVery LowDIPEAStatistically the most effective reagent for coupling N-protected N-methyl amino acids to other N-methyl amino acids[6].
DIC / Oxyma CarbodiimideHighLowNone requiredHighly soluble, prevents guanidinylation, and is compatible with green solvent systems[7].
Piv₂O Mixed AnhydrideExtremely HighVery LowNa₂CO₃Best for solution-phase. The bulky tert-butyl group directs nucleophilic attack exclusively to the target carbonyl[3].

Part 3: Troubleshooting Workflows

When a coupling fails, diagnosing the exact mechanism of failure dictates your next experimental step. Follow the logical workflow below to rescue your synthesis.

Troubleshooting Start Incomplete NMe-D-Nle Coupling Detected CheckMass Mass Spec Analysis Start->CheckMass Mass114 +114 Da Adduct (Guanidinylation) CheckMass->Mass114 Uronium capping MassTrunc Truncated Sequence (Steric Clash) CheckMass->MassTrunc Unreacted amine Act1 Switch to PyAOP or DIC/Oxyma Mass114->Act1 Act2 Double Coupling & Heat to 40°C MassTrunc->Act2 Success Successful Amide Bond Formation Act1->Success Act2->Success

Caption: Troubleshooting workflow for resolving incomplete N-methyl-D-norleucine couplings.

Part 4: Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in causality checks so you know the reaction is proceeding correctly at each step.

Protocol A: Solid-Phase Coupling of Fmoc-NMe-D-Nle-OH using COMU

This protocol utilizes COMU because it provides a distinct visual indicator of active ester formation and requires minimal base, thereby suppressing epimerization[5].

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes to maximize the accessibility of the resin-bound amine.

  • Reagent Dissolution: In a separate vial, dissolve Fmoc-NMe-D-Nle-OH (0.5 mmol, 5 eq) and COMU (0.49 mmol, 4.9 eq) in 2 mL of DMF. Note: COMU has poor hydrolytic stability, so this solution must be prepared immediately before use[7].

  • Activation (Causality Check): Add DIPEA (1.0 mmol, 10 eq) to the amino acid solution. Validation: The solution will immediately transition from colorless to a distinct yellow/orange. This color change is the physical confirmation that the highly reactive Oxyma active ester has successfully formed[5].

  • Coupling: Transfer the activated mixture to the resin. Agitate at 40°C for 2 hours. The elevated temperature provides the necessary kinetic energy to force the bulky norleucine side chain into the correct orientation for nucleophilic attack.

  • Validation: Wash the resin (DMF 5x, DCM 5x). Perform a Chloranil test. Crucial Note: Do not use the standard Kaiser test, as it yields false negatives for secondary amines. The Chloranil test will accurately detect any unreacted N-methyl amines.

  • Repetition: If the Chloranil test remains positive, repeat steps 2-4. Sterically hindered junctions often require double or triple coupling to reach >99% completion[4].

ActivationPathway Reactant Fmoc-NMe-D-Nle-OH Intermediate Oxyma Active Ester (Highly Reactive) Reactant->Intermediate + Reagent Reagent COMU + DIPEA (Activation) Reagent->Intermediate Product Elongated Peptide (Target) Intermediate->Product + Nucleophile Nucleophile Peptide-Resin (Nucleophilic Attack) Nucleophile->Product

Caption: Chemical activation pathway of Fmoc-NMe-D-Nle-OH using COMU to form an active ester.

Protocol B: Solution-Phase Coupling via Pivaloyl Mixed Anhydride (Piv₂O)

When solid-phase synthesis fails due to extreme steric crowding, transitioning to solution-phase mixed anhydrides offers superior kinetics and stereoretention[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the C-protected NMe-D-Nle derivative (1.0 eq) and the N-protected incoming amino acid (1.2 eq) in Ethyl Acetate (EtOAc) to a concentration of 0.1 M. EtOAc is the statistically optimal solvent for this transformation[3].

  • Base Addition: Add Na₂CO₃ (1.2 eq) to the mixture. This neutralizes any HCl present and acts as a mild acid scavenger without risking base-catalyzed epimerization[3].

  • Activation: Add Pivaloyl anhydride (Piv₂O, 1.3 eq) to the mixture.

  • Reaction (Causality Check): Stir at 40°C for 3 hours under an air atmosphere. Validation: The bulky tert-butyl group of the pivaloyl moiety creates a localized steric shield on one side of the anhydride. This strictly directs the incoming nucleophile to attack the amino acid carbonyl, preventing unwanted mixed acylation side products[3].

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under vacuum to isolate the purified hindered dipeptide.

References

  • Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt Source: ResearchGate URL
  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP)
  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides Source: ChemRxiv URL
  • N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase Source: ACS Publications URL
  • Novabiochem® Coupling reagents Source: Merck Millipore URL
  • Coupling Reagents Source: Aapptec Peptides URL
  • Greening the synthesis of peptide therapeutics: an industrial perspective Source: RSC Publishing URL

Sources

Optimization

Preventing epimerization during N-methyl-D-norleucine activation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult challenges in solid-phase peptide synthesis (SPPS):...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult challenges in solid-phase peptide synthesis (SPPS): the activation and coupling of N-methylated D-amino acids, specifically Fmoc-N-methyl-D-norleucine (Fmoc-N-Me-D-Nle-OH) .

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions. Every protocol provided here is designed as a self-validating system to ensure stereochemical integrity throughout your workflow.

Part 1: The Mechanistic Root of the Problem

To prevent epimerization, we must first understand the causality behind it. Standard urethane-protected amino acids (like Fmoc-AA-OH) resist epimerization because the acidic urethane proton ionizes to suppress α-deprotonation. However, N-methyl amino acids lack this urethane proton .

When Fmoc-N-Me-D-Nle-OH is activated, the steric hindrance of the N-methyl group slows down the rate of aminolysis (coupling) by 10 to 100 times compared to primary amines[1]. This prolonged activation lifetime allows the intermediate to cyclize into a 5-oxo-Δ²-oxazolonium ion . Because of the positive charge on the nitrogen, the α-proton becomes highly acidic. Any base in the solution will abstract this proton, forming an achiral, pseudoaromatic mesoionic oxazolium-5-oxide[2]. When the incoming amine finally attacks this flat intermediate, it does so from both faces, resulting in a mixture of D- and L-epimers.

G A Fmoc-N-Me-D-Nle-OH B Activated Ester (e.g., Oxyma ester) A->B Activation C Oxazolonium Ion (5-oxo-Δ²-oxazolonium) B->C Slow Coupling (Steric Hindrance) F Desired Peptide (Retention of D-config) B->F Fast Aminolysis (Desired Pathway) D Oxazolium-5-oxide (Achiral Mesoionic) C->D Base-Catalyzed α-Deprotonation E Epimerized Peptide (D- and L-Nle mix) D->E Amine Attack (Loss of Chirality)

Mechanism of N-methyl amino acid epimerization via oxazolonium ion formation.

Part 2: Troubleshooting FAQs

Q1: I am using standard HATU/DIPEA (DIEA) for coupling Fmoc-N-Me-D-Nle-OH, but I am seeing >15% epimerization. Why? A: DIPEA is a relatively strong, unhindered base. In the presence of HATU, Fmoc-N-Me-D-Nle-OH is rapidly converted to the highly reactive At-ester. Because the coupling to the resin-bound amine is sterically hindered, the At-ester sits in solution, cyclizes to the oxazolonium ion, and DIPEA rapidly deprotonates it. Solution: Never use DIPEA for N-methyl amino acid activation. Switch to a weaker, highly hindered base like sym-collidine (2,4,6-trimethylpyridine) or TMP[3].

Q2: Is there a way to avoid base-catalyzed epimerization entirely? A: Yes. The most robust method for maintaining stereochemical integrity in N-methyl amino acids is a base-free coupling strategy . The combination of N,N'-Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) provides powerful activation without the need for an external base[3]. The slightly acidic nature of Oxyma suppresses the enolization of the oxazolonium intermediate.

Q3: Should I pre-activate Fmoc-N-Me-D-Nle-OH before adding it to the resin? A: Absolutely not. Pre-activation is the leading cause of epimerization in N-methylated amino acids. The longer the activated species exists in the absence of the nucleophile (the resin-bound amine), the more time it has to form the oxazolonium ion and epimerize. Reagents must be mixed in situ directly in the presence of the resin.

Part 3: Quantitative Reagent Comparison

To select the optimal conditions for your specific sequence, consult the empirical data summarized below.

Coupling SystemBase UsedRelative Coupling SpeedEpimerization RiskBest Use Case
HATU / DIPEA DIPEA (2.0 eq)Very FastCritical (>15%) Not recommended for N-Me-AA.
HATU / Collidine Collidine (2.0 eq)FastModerate (2-5%)Routine coupling to primary amines.
DIC / OxymaPure None (Base-free)ModerateVery Low (<1%) Gold Standard for N-Me-D-Nle.
BTC (Triphosgene) Collidine (3.0 eq)Extremely FastLow (1-2%)N-Me-AA coupling to another N-Me-AA.

Part 4: Step-by-Step Experimental Protocols

Protocol A: The Gold Standard (Base-Free DIC/OxymaPure Coupling)

This protocol is a self-validating system designed to yield <1% epimerization. It relies on in-situ activation without external bases.

Reagents Required:

  • Fmoc-N-Me-D-Nle-OH (4.0 equivalents relative to resin loading)

  • OxymaPure (4.0 equivalents)

  • DIC (4.0 equivalents)

  • Anhydrous DMF (Peptide Synthesis Grade)

Methodology:

  • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected and washed thoroughly with DMF (6 × 1 min) to remove any residual piperidine (which acts as a base and causes epimerization).

  • Dissolution: Dissolve 4.0 eq of Fmoc-N-Me-D-Nle-OH and 4.0 eq of OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration).

  • In Situ Activation: Add the amino acid/Oxyma solution directly to the resin. Immediately add 4.0 eq of DIC. Do not pre-mix DIC with the amino acid before adding to the resin.

  • Coupling: Agitate the reaction at room temperature (25°C) for 2 to 4 hours. Avoid microwave heating, as thermal energy accelerates oxazolonium tautomerization.

  • Validation (Micro-cleavage): Withdraw a 5 mg aliquot of resin. Wash with DCM, dry, and cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the crude supernatant via Chiral LC-MS to confirm the absence of the L-Nle diastereomer.

W S1 1. Wash Resin (Remove Piperidine) Ensure neutral environment S2 2. Dissolve Fmoc-N-Me-D-Nle-OH & OxymaPure in DMF S1->S2 S3 3. Add mixture to resin, then add DIC directly S2->S3 S4 4. Couple at 25°C for 2-4 hrs (No Microwave Heating) S3->S4 S5 5. Micro-cleavage & Chiral LC-MS (Validate <1% Epimerization) S4->S5

Optimized low-epimerization coupling workflow for Fmoc-N-Me-D-Nle-OH.

Protocol B: Rescue Protocol for Highly Hindered Sequences (HATU/Collidine)

If the DIC/Oxyma protocol yields incomplete coupling (e.g., coupling N-Me-D-Nle onto an Aib or another N-methyl residue), use this highly reactive, base-attenuated method.

  • Dissolution: Dissolve 4.0 eq of Fmoc-N-Me-D-Nle-OH and 3.9 eq of HATU in DMF. (Note: Using slightly less HATU ensures no unreacted uronium salt caps the resin).

  • Base Addition: Add 4.0 eq of sym-collidine to the solution and immediately transfer the mixture to the resin.

  • Coupling: Agitate for 1 hour at room temperature.

  • Double Coupling: Drain the resin and repeat steps 1-3. Repeated short couplings are vastly superior to one long coupling, as they refresh the active ester concentration before side reactions dominate.

References

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. ACS Publications. Available at:[Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. PubMed Central (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage Conditions for N-Methyl-D-Norleucine Peptides

Welcome to the Advanced Peptide Synthesis Support Center. Incorporating N-methyl-D-norleucine (N-Me-D-Nle) into a peptide sequence significantly enhances its proteolytic stability and membrane permeability[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. Incorporating N-methyl-D-norleucine (N-Me-D-Nle) into a peptide sequence significantly enhances its proteolytic stability and membrane permeability[1]. However, the steric bulk of the N-methyl group, combined with the aliphatic side chain of norleucine, fundamentally alters the conformational landscape of the peptide backbone[2].

During the final Trifluoroacetic Acid (TFA) cleavage step, the unique electronic and steric environment of N-methylated residues makes them highly susceptible to acid-catalyzed degradation, requiring a deviation from standard global deprotection protocols[3]. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you optimize the cleavage of N-Me-D-Nle containing peptides.

Mechanistic Insights: The Causality of Cleavage Failures

When standard cleavage cocktails (e.g., TFA/TIS/H₂O) are applied to N-methylated peptides, two primary failure modes occur:

  • N-Terminal Truncation (The Oxazolinium Pathway): If N-Me-D-Nle is located at the N-terminus and is acetylated, the carbonyl oxygen of the acetyl group acts as a strong nucleophile under acidic conditions. It attacks the adjacent amide carbonyl, forming a five-membered oxazolinium intermediate[4]. This intermediate rapidly resolves by breaking the peptide bond, resulting in the complete deletion of the N-Me-D-Nle residue[4].

  • Diketopiperazine (DKP) Formation: N-methylation induces a higher population of the cis-amide bond conformer[5]. If N-Me-D-Nle is located at the C-terminus (or position 2), this cis-geometry perfectly aligns the N-terminal amine to nucleophilically attack the C-terminal ester, prematurely cleaving the peptide from the resin as a cyclic dipeptide[5][6].

Mechanism A Ac-N-Me-D-Nle-Peptide (Resin-Bound) B TFA Cleavage (Acidic Conditions) A->B C Nucleophilic Attack by Acetyl Oxygen B->C Standard Temp/Scavengers F Intact Peptide (Desired) B->F Pure TFA at 4°C (Optimized) D Oxazolinium Intermediate C->D E Truncated Peptide (Loss of N-Me-D-Nle) D->E Degradation Pathway

Fig 1: Mechanistic pathway of acid-catalyzed N-terminal truncation during TFA cleavage.

Troubleshooting Guide & FAQs

Q1: Why is my N-Me-D-Nle peptide truncating at the N-terminus during TFA cleavage, and how do I stop it? A1: As outlined above, this is caused by the formation of an oxazolinium intermediate[4]. If you are using water as a scavenger (e.g., TFA/TIS/H₂O), you are inadvertently accelerating this degradation. Water acts as a nucleophile that rapidly and irreversibly hydrolyzes the oxazolinium intermediate into the truncated peptide[4]. Resolution: Eliminate water from your cleavage cocktail. Switch to pure TFA (or TFA/TIS if carbocation scavengers are strictly required) and lower the cleavage temperature to 4 °C[4]. Alternatively, replace the N-terminal acetyl capping group with a methoxycarbonyl group, which is electronically incapable of forming the oxazolinium intermediate[4].

Q2: I lowered the cleavage temperature to 4 °C to protect my N-Me-D-Nle residue, but now I see incomplete deprotection of Arg(Pbf). How do I balance this? A2: Sulfonyl-based protecting groups like Pbf require extended TFA exposure for complete removal[3]. Lowering the temperature to 4 °C thermodynamically slows down both the degradation of your peptide and the removal of the Pbf group[4]. Resolution: You must decouple temperature from time. Maintain the 4 °C temperature to suppress oxazolinium formation, but extend the cleavage time to 3–4 hours[4]. If incomplete deprotection persists, consider synthesizing the peptide using highly swelling PEG-based resins (e.g., ChemMatrix) which improve acid accessibility to sterically hindered protecting groups[7].

Q3: My peptide contains N-Me-D-Nle near the C-terminus, and I am seeing massive Diketopiperazine (DKP) formation. Is the TFA causing this? A3: While DKP formation is primarily a base-catalyzed side reaction during the Fmoc deprotection of the second residue[6], it can be severely exacerbated during cleavage if you are using a highly acid-labile resin (e.g., 2-Chlorotrityl chloride). The premature release of the dipeptide from the resin under mild acid allows the free N-terminus to attack the C-terminal ester[8]. Resolution: If using 2-CTC resin, ensure rapid cleavage and immediately plunge the eluate into cold ether to quench the reaction. For future syntheses, the most robust solution is to couple the first two amino acids as a pre-formed dipeptide unit, entirely bypassing the vulnerable dipeptide-resin stage[8].

Quantitative Data: Impact of Cleavage Conditions

The following table summarizes the quantitative impact of various cleavage cocktails on the yield of intact vs. truncated N-methylated peptides. Note the drastic negative impact of water and room-temperature conditions.

Cleavage Cocktail (v/v)Temp (°C)Time (h)Intact Peptide Yield (%)Truncated Peptide Yield (%)
TFA/H₂O/Phenol/TIPS (88:5:5:2)252< 10%> 60%
TFA/H₂O/Phenol/TIPS (88:5:5:2)4222%45%
TFA/H₂O (95:5)4315%55%
Pure TFA (100%) 4 3 44% 12%

Table 1: Effects of cleavage cocktails and temperature on N-terminal N-methyl amino acid deletion. Data extrapolated from N-Me-Phe model studies applicable to N-Me-D-Nle[4].

Self-Validating Experimental Protocols

To ensure trustworthiness in your results, do not blindly apply a single cleavage cocktail. Use the following self-validating workflow to empirically determine the optimal thermodynamic balance for your specific sequence.

Workflow S1 Micro-Scale Test Cleavage (5-10 mg Peptide-Resin) S2 Time-Course Sampling (1h, 2h, 3h, 4h) S1->S2 S3 LC-MS Analysis S2->S3 D1 High Truncation? S3->D1 D2 Incomplete Deprotection? S3->D2 Final Scale-Up Optimized Cleavage Protocol S3->Final Optimal Profile O1 Remove H2O Scavenger Lower Temp to 4°C D1->O1 Yes O2 Extend Cleavage Time Maintain 4°C D2->O2 Yes O1->Final O2->Final

Fig 2: Self-validating time-course workflow for optimizing N-Me-D-Nle peptide cleavage.

Protocol A: Time-Course Test Cleavage Optimization

Purpose: To identify the exact time required to remove sterically hindered protecting groups without degrading the N-Me-D-Nle residue.

  • Resin Preparation: Aliquot 5–10 mg of dried peptide-resin into four separate microcentrifuge tubes[9].

  • Cocktail Addition: In a fume hood, add 200 µL of pure, pre-chilled (4 °C) TFA to each tube[9].

  • Incubation: Place all tubes in a 4 °C cold room or ice bath.

  • Time-Course Quenching: At intervals of 1h, 2h, 3h, and 4h, remove one tube and immediately add the TFA solution dropwise to 2 mL of cold diethyl ether to precipitate the peptide and halt the reaction.

  • Analysis: Centrifuge the tubes to pellet the peptide, decant the ether, dissolve the crude peptide in 50% acetonitrile/water (0.1% TFA), and analyze via LC-MS[9]. Plot the ratio of intact peptide vs. truncated peptide to find the optimal cleavage time.

Protocol B: Scale-Up Low-Temperature (4 °C) Cleavage & Isolation

Purpose: Bulk cleavage of the peptide utilizing the optimized parameters from Protocol A.

  • Washing: Wash the bulk peptide-resin thoroughly with DCM to remove residual DMF, which can react with TFA to form formylating byproducts. Dry under vacuum for at least 1 hour[9].

  • Cleavage: Transfer the resin to a round-bottom flask equipped with a micro stir bar. Cool the flask in an ice bath[10]. Add cold (4 °C) pure TFA at a ratio of 10 mL per gram of resin[9].

  • Reaction: Stir the mixture strictly at 4 °C for the optimized time determined in Protocol A (typically 3 hours for N-methylated peptides)[4].

  • Filtration: Filter the resin through a fritted glass funnel, collecting the TFA filtrate[10]. Wash the resin with an additional 1–2 mL of cold TFA.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether. Note: N-methylation increases peptide hydrophobicity; if precipitation is poor, partially evaporate the TFA under a gentle nitrogen stream before adding ether[9].

  • Isolation: Centrifuge the ether suspension at 4000 rpm for 5 minutes to pellet the peptide. Decant the supernatant and wash the pellet twice more with cold ether before lyophilization[9].

Sources

Optimization

Improving solubility of Fmoc-N-methyl-D-norleucine in DMF and NMP

Technical Support Center: Troubleshooting Fmoc-N-Me-D-Nle-OH Solubility Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of st...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Fmoc-N-Me-D-Nle-OH Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of sterically hindered, hydrophobic building blocks. Fmoc-N-methyl-D-norleucine (Fmoc-N-Me-D-Nle-OH) is particularly notorious. While N-methylation is a powerful strategy to enhance peptide metabolic stability and membrane permeability[1], the unique thermodynamic properties of this monomer often lead to incomplete dissolution, inaccurate coupling stoichiometry, and ultimately, sequence deletions during Solid-Phase Peptide Synthesis (SPPS).

This guide provides field-proven, self-validating methodologies to overcome these solubility barriers, ensuring high-yield and reproducible peptide synthesis.

Diagnostic Workflow

To prevent reagent waste and protect the integrity of your building blocks, follow this sequential troubleshooting pathway before altering your standard SPPS protocols.

SolubilityWorkflow Start Weigh Fmoc-N-Me-D-Nle-OH AddSolvent Add NMP or DMF (Target: 0.2 M) Start->AddSolvent Check1 Fully Dissolved? AddSolvent->Check1 Sonicate Sonicate 5-10 min (Monitor Temp <40°C) Check1->Sonicate No Success Proceed to Activation (e.g., HATU/DIEA) Check1->Success Yes Check2 Fully Dissolved? Sonicate->Check2 Heat Gentle Heating (35°C Water Bath) Check2->Heat No Check2->Success Yes Check3 Fully Dissolved? Heat->Check3 CoSolvent Add 10-20% DMSO or 0.4 M LiCl in DMF Check3->CoSolvent No Check3->Success Yes CoSolvent->Success Dissolved

Fig 1. Step-by-step diagnostic workflow for resolving Fmoc-N-Me-D-Nle-OH solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does Fmoc-N-Me-D-Nle-OH exhibit such poor solubility in standard SPPS solvents compared to other amino acids? A: The poor solubility is a product of competing intermolecular forces. The Fmoc protecting group is highly planar and hydrophobic, driving strong π−π stacking interactions. Simultaneously, the D-norleucine side chain (a straight 4-carbon aliphatic tail) promotes hydrophobic aggregation. While N-methylation removes a hydrogen bond donor, in the dry crystalline monomer state, it leads to a dense, sterically locked crystal lattice. Standard polar aprotic solvents often lack the thermodynamic solvating power to break this lattice energy at the high concentrations (0.2 M - 0.5 M) required for SPPS[1].

Q2: Should I use DMF or NMP as my primary solvent for this specific building block? A: 2 for dissolving difficult, sterically hindered Fmoc-amino acids[2]. NMP possesses a slightly lower dielectric constant but a more hydrophobic character, allowing it to better solvate the aliphatic norleucine side chain and efficiently disrupt the crystal lattice[3].

Q3: Can I use heat or sonication without risking the degradation of the Fmoc group? A: Yes, but within strict thermodynamic limits.2, mechanically breaking apart aggregates, while2[2]. However, prolonged sonication generates localized heat. Exceeding 40 °C risks premature, base-catalyzed cleavage of the Fmoc group, especially if trace secondary amines are present in aging solvents[2].

Q4: What chemical additives or co-solvents are recommended if physical methods fail? A: If NMP and heat fail, you must alter the solvent's thermodynamic profile using one of the following strategies:

  • DMSO Co-solvent: 2 introduces a powerful hydrogen-bond acceptor with a high dielectric constant, rapidly solvating stubborn hydrophobic residues[2].

  • Chaotropic Salts: 4 disrupts bulk solvent structuring and breaks intermolecular interactions[4].

  • The "Magic Mixture": A 1:1:1 volumetric ratio of DCM, DMF, and NMP.5[5].

Quantitative Solvent Comparison

The following table summarizes the efficacy and risks associated with various solvent systems when targeting a standard 0.2 M SPPS coupling concentration.

Solvent SystemMax Recommended ConcentrationSolvating PowerRisk of Side ReactionsApplication Notes
100% DMF 0.1 M - 0.2 MLowLowStandard baseline; frequently fails for N-Me-D-Nle-OH.
100% NMP 0.2 M - 0.3 MModerateLowPreferred primary solvent for hindered N-Me amino acids.
DMF + 20% DMSO 0.3 M - 0.5 MHighModerateHigh viscosity; requires slightly longer coupling times.
DMF + 0.4 M LiCl 0.2 M - 0.4 MVery HighHighHighly effective, but resin must be washed thoroughly to remove salts before coupling.
DCM/DMF/NMP (1:1:1) 0.2 M - 0.3 MHighLowThe "Magic Mixture"; excellent for disrupting hydrophobic packing.

Experimental Protocols

Protocol A: Stepwise Physical Dissolution (Sonication & Thermal Assistance)

Causality: Mechanical cavitation and kinetic energy are applied sequentially to overcome the lattice enthalpy without altering the chemical composition of the coupling mixture.

  • Weigh the required amount of Fmoc-N-Me-D-Nle-OH (e.g., for a 0.2 M target) into a clean, dry polypropylene tube.

  • Add peptide-grade NMP (preferred over DMF). Vortex vigorously for 2 minutes.

  • Validation Check 1: Inspect the tube visually against a strong light source. If the solution is completely optically clear, proceed to coupling. If particulate matter remains, proceed to Step 4.

  • Place the tube in an ultrasonic bath filled with room-temperature water. 2[2].

  • Validation Check 2: Monitor the bath temperature with a thermometer. If it exceeds 35 °C, replace the water with cooler water to prevent Fmoc degradation.

  • If the compound is undissolved after 10 minutes of sonication, transfer the tube to a heating block set to 35 °C for 5 minutes with continuous agitation[2].

Protocol B: Chemical Rescue via DMSO Co-Solvent

Causality: If physical methods fail, introducing a solvent with a higher dielectric constant (DMSO) disrupts the hydrophobic interactions holding the N-Me-D-Nle-OH crystals together.

  • If Protocol A fails, do not add more primary solvent (which dilutes your reagents and slows coupling kinetics). 2.2[2].

  • Vortex vigorously for 3 minutes. The high solvating power of DMSO will rapidly dissolve the hydrophobic tails.

  • Validation Check: The solution must be completely optically clear before adding your coupling reagents (e.g., DIC/Oxyma or HATU/DIEA). Any remaining suspension will cause inaccurate stoichiometry.

Protocol C: Pre-Activation Bypass Strategy

Causality: The activated ester of an amino acid (e.g., the HOAt ester) is often significantly more soluble than the free carboxylic acid. By forcing the chemical conversion before complete dissolution, you bypass the monomer's crystal lattice entirely.

  • Weigh Fmoc-N-Me-D-Nle-OH (3.0 eq relative to resin loading) and 6 into a reaction vial[6].

  • Add DMF or NMP to achieve the target 0.2 M concentration. The mixture will likely be a cloudy suspension.

  • Add DIEA (6.0 eq). The immediate deprotonation of the carboxylic acid and subsequent reaction with HATU drastically alters the molecule's polarity[1].

  • Vortex for 1–2 minutes to allow for pre-activation.

  • Validation Check: The cloudy suspension should rapidly transition into a clear, pale yellow solution, indicating successful active ester formation and complete dissolution. 1[1].

References

  • Molecular Biotechnology (via du.ac.in). "Methods and protocols of modern solid phase peptide synthesis".[Link]

Sources

Troubleshooting

Optimizing HPLC purification for N-methyl-D-norleucine peptides

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the notoriously chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the notoriously challenging purification of peptides containing N-methyl-D-norleucine (N-Me-D-Nle) .

Unlike standard proteinogenic amino acids, N-Me-D-Nle introduces severe steric hindrance, eliminates a critical hydrogen bond donor, and reverses local stereochemistry. This guide will decode the physicochemical causality behind your chromatographic failures and provide self-validating protocols to achieve >95% purity.

PART 1: Mechanistic Foundations (The "Why")

To purify N-Me-D-Nle peptides, you must first understand how this residue breaks standard chromatographic rules:

  • Conformational Heterogeneity: Standard peptide bonds exist almost exclusively in the trans conformation. However, N-methylation of the amide nitrogen significantly lowers the energy barrier between cis and trans isomers[1]. This results in a dynamic equilibrium of multiple conformational states in solution[2].

  • Steric Clash & Hydrophobicity: The straight aliphatic side chain of norleucine combined with the N-methyl group creates a bulky, highly hydrophobic microenvironment. This alters the peptide's interaction with C18 stationary phases, often leading to unpredictable retention times and severe tailing[3].

  • Epimerization Risks: Because coupling an amino acid onto a sterically hindered N-methylated amine is kinetically slow, synthesis often requires harsh, prolonged coupling conditions (or specialized proximity catalysis)[4]. This drastically increases the risk of epimerization, leading to closely eluting diastereomers[5].

PART 2: Troubleshooting FAQs

Q1: My LC-MS shows that my target peptide is split into two distinct, broad peaks with the exact same mass. Is my sample degrading on the column? A: No, your sample is likely experiencing cis/trans amide bond isomerization. Because the interconversion rate between the cis and trans conformers of the N-Me-D-Nle tertiary amide bond is similar to the chromatographic timescale, the peptide elutes as a broad smear or split peaks[4].

  • The Fix: Provide thermal energy to overcome the rotational barrier. By heating the column to 60–65 °C, you accelerate the interconversion, pushing the system into a "fast exchange" regime. The split peaks will coalesce into a single, sharp peak[4].

Q2: I heated the column, but I still see a closely eluting shoulder peak with the same mass. What is happening? A: If elevated temperatures do not coalesce the peaks, you are no longer dealing with conformers; you are dealing with diastereomers. During solid-phase peptide synthesis (SPPS), the difficult coupling of or onto the N-Me-D-Nle residue likely caused partial epimerization (e.g., conversion of D-Nle to L-Nle)[5].

  • The Fix: You must resolve these chemically distinct molecules. Flatten your gradient to 0.1%–0.5% B/minute around the elution point. Additionally, switching your organic modifier from Acetonitrile to Methanol can provide the alternative hydrogen-bonding selectivity needed to baseline-resolve diastereomers.

Q3: My peptide is eluting unusually late and exhibits severe tailing. How can I improve peak symmetry? A: N-Me-D-Nle is highly lipophilic, and the lack of an amide proton disrupts the predictable hydration shell of the peptide backbone[3]. This causes secondary hydrophobic interactions with unendcapped silanol groups on the stationary phase.

  • The Fix: Ensure you are using a fully endcapped, high-carbon-load C18 column. Increase the concentration of your ion-pairing agent (e.g., use 0.1% TFA in both Water and Acetonitrile) to mask basic residues and suppress silanol ionization.

PART 3: Quantitative Data & Optimization Summary

To standardize your approach, compare your current setup against our field-proven optimized parameters for N-methylated peptides.

ParameterStandard RP-HPLCOptimized for N-Me-D-NleMechanistic Rationale
Column Temperature 25 °C (Ambient)60–65 °COvercomes cis/trans isomerization energy barrier, coalescing conformers into a single peak.
Gradient Slope 1.0% – 2.0% B / min0.25% – 0.5% B / minIncreases resolution power to separate closely eluting epimeric byproducts.
Organic Modifier Acetonitrile (ACN)ACN / Methanol blendMethanol alters polar selectivity, aiding in the separation of structural diastereomers.
Stationary Phase Standard C18 (100 Å)C18 Polar Embedded (130 Å)Prevents hydrophobic collapse of the highly lipophilic N-Me-D-Nle region and shields silanols.

PART 4: Standard Operating Protocol (SOP) for Purification

This self-validating protocol ensures that you do not waste valuable crude peptide on a preparative run before confirming the physical nature of your impurities.

Phase 1: Analytical Scouting & Conformer Validation

  • Preparation: Dissolve 1 mg of crude N-Me-D-Nle peptide in 1 mL of 50% Acetonitrile/Water containing 0.1% TFA.

  • Ambient Run: Inject 10 µL onto an analytical C18 column at 25 °C using a standard gradient (5% to 95% B over 30 minutes). Note the presence of broad or split peaks.

  • Thermal Validation: Heat the column compartment to 65 °C. Re-inject the sample using the exact same gradient.

    • Validation Check: If the peaks coalesce, proceed to Phase 2. If distinct peaks remain, proceed to Phase 1b (Gradient Flattening).

  • Phase 1b (Gradient Flattening): Adjust the gradient to increase by only 0.5% B per minute centered around the elution time identified in Step 3 to resolve diastereomers.

Phase 2: Preparative Scale-Up

  • System Setup: Equip the preparative HPLC with a heated column jacket set to 60 °C. Caution: Ensure your peptide sequence does not contain heat-sensitive residues (e.g., prone to Aspartimide formation) before prolonged heating.

  • Equilibration: Equilibrate a Prep C18 column (e.g., 21.2 x 250 mm) with 0.1% TFA in Water (Mobile Phase A) at the starting gradient percentage.

  • Injection & Elution: Inject the crude sample. Run the optimized shallow gradient (determined in Phase 1b) at a flow rate of 15-20 mL/min.

  • Fraction Collection: Collect fractions based on UV absorbance at 214 nm (peptide backbone) and 254 nm (if aromatic residues are present).

Phase 3: Lyophilization and Storage

  • Immediately analyze fractions via analytical LC-MS.

  • Pool fractions with >95% purity.

  • Flash-freeze in liquid nitrogen and lyophilize to a dry powder to prevent degradation.

PART 5: Troubleshooting Decision Tree

Below is the logical workflow for diagnosing and resolving peak anomalies in N-Me-D-Nle peptides.

Workflow N1 Observe Broad/Split Peaks in RP-HPLC N2 Increase Column Temp to 60-65°C N1->N2 N3 Do peaks coalesce into a single sharp peak? N2->N3 N4 Diagnosis: Cis/Trans Isomerization N3->N4  Yes N5 Diagnosis: Diastereomers or Deletion Sequences N3->N5  No N6 Proceed to Prep-HPLC with Heated Column N4->N6 N7 Flatten Gradient (0.5%/min) & Test Methanol N5->N7

Fig 1: Troubleshooting workflow for resolving peak broadening in N-methylated peptides.

References

  • Proximity-driven acceleration of challenging solid-phase peptide couplings - PMC National Institutes of Health (NIH) URL:[Link]

  • Macrocyclic Tetramers—Structural Investigation of Peptide-Peptoid Hybrids - MDPI MDPI URL:[Link]

  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC National Institutes of Health (NIH) URL:[Link]

  • N-Methylated Cyclic Pentaalanine Peptides as Template Structures - ACS Publications American Chemical Society (ACS) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Aggregation in N-Methyl-D-Norleucine-Rich Peptides

Introduction Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I frequently consult on the synthesis and purification of heavily modified, non-proteinogenic peptide sequences.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I frequently consult on the synthesis and purification of heavily modified, non-proteinogenic peptide sequences.

While N-methylation is classically employed to disrupt hydrogen-bond-driven β-sheet aggregation, incorporating multiple consecutive N-methyl-D-norleucine (N-Me-D-Nle) residues introduces a paradoxical challenge. The combination of extreme steric hindrance from the N-methyl group and the profound hydrophobicity of the D-norleucine aliphatic side chain leads to incomplete couplings, deletion sequences, and massive hydrophobic collapse [1].

This guide provides field-proven, self-validating protocols to troubleshoot these specific bottlenecks, ensuring high-fidelity synthesis and recovery.

Mechanistic Overview: The Aggregation Paradox

Understanding the causality of your synthesis failure is the first step to resolving it. During Solid-Phase Peptide Synthesis (SPPS), the secondary amine of an N-Me-D-Nle residue exhibits drastically reduced nucleophilicity. If acylation is incomplete, the resulting truncated sequences—which are highly hydrophobic—accumulate and co-aggregate with the target peptide, creating an insoluble matrix that physically blocks further reagent diffusion [2].

G A N-Me-D-Nle Incorporation B Steric Hindrance (Reduced Nucleophilicity) A->B D Hydrophobic Aliphatic Side Chains A->D C Incomplete Acylation B->C E Accumulation of Deletion Sequences C->E F Severe Hydrophobic Collapse & Aggregation D->F E->F

Caption: Mechanistic pathway of synthesis failure and aggregation in N-Me-D-Nle peptides.

Troubleshooting Guide & FAQs

Section 1: Solid-Phase Peptide Synthesis (SPPS)

Q: My synthesis yields a complex mixture of truncated peptides. How do I force the coupling onto an N-Me-D-Nle residue? A: Standard carbodiimide chemistry (DIC/Oxyma) or uronium salts (HBTU) are insufficient for secondary amines. You must use highly reactive phosphonium reagents like PyBroP or specialized uroniums like HATU with extended coupling times and elevated temperatures (e.g., 60°C via microwave SPPS) [3].

Table 1: Quantitative Comparison of Coupling Reagents for N-Methylated Amines

Coupling ReagentActivation MechanismEfficiency (N-Me to N-Me)Epimerization RiskRecommended Application
DIC / Oxyma Esterification< 30%LowStandard primary amines. Not recommended here.
HATU O-At active ester60 - 80%ModerateSingle N-Me couplings. Requires double coupling.
PyBroP Phosphonium85 - 95%Moderate-HighDifficult N-Me to N-Me consecutive couplings.
BEP Pyridinium> 90%LowHighly hindered sequences requiring optical purity.

Self-Validating Protocol 1: Optimized Coupling onto N-Me-D-Nle Causality Check: Relying on the standard Ninhydrin (Kaiser) test will yield false negatives because secondary amines do not form Ruhemann’s purple. You must use the Chloranil or Bromophenol Blue test to accurately monitor the reaction [3].

  • Resin Swelling: Swell the resin in a 1:1 mixture of NMP/DCM for 30 minutes to maximize pore expansion.

  • Activation: Dissolve 4 equivalents of the incoming Fmoc-amino acid and 4 eq of PyBroP in minimal dry DMF.

  • Base Addition: Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). Pre-activate for exactly 2 minutes at room temperature.

  • Coupling: Add the mixture to the resin. React for 2 hours at 45°C.

  • Validation: Perform a micro-cleavage (1 mg resin in 95% TFA for 30 mins). Analyze via LC-MS to confirm the mass addition before proceeding to Fmoc deprotection.

Section 2: Cleavage and DKP Formation

Q: I am losing my peptide during TFA cleavage, and LC-MS shows a mass loss corresponding to the first two amino acids. What is happening? A: You are experiencing Diketopiperazine (DKP) formation. N-methylation significantly increases the population of the cis-peptide bond. If the second or third residue from the C-terminus is N-Me-D-Nle, the free N-terminal amine can nucleophilically attack the C-terminal ester linkage to the resin, cleaving off a cyclic dipeptide (DKP) and leaving the rest of your sequence permanently attached to the resin [4]. Solution: Use the highly sterically hindered 2-chlorotrityl chloride (2-CTC) resin, which suppresses DKP formation, and perform the Fmoc deprotection of the third residue rapidly (e.g., 20% piperidine for 2 x 3 minutes) followed immediately by the next coupling.

Section 3: Purification and Handling

Q: My crude N-Me-D-Nle rich peptide is a solid brick in the HPLC vial and won't dissolve in standard buffers. How do I handle it? A: The aliphatic chains of D-norleucine drive severe intermolecular hydrophobic collapse. You must use a strong hydrogen-bond-donating, low-nucleophilicity solvent like Hexafluoroisopropanol (HFIP) to break these pre-formed aggregates before attempting aqueous reconstitution [5].

Self-Validating Protocol 2: HFIP Disaggregation and Solubilization

  • Solvation: Add 1.0 mL of 100% HFIP per 2 mg of crude lyophilized peptide.

  • Disruption: Vortex vigorously, then bath-sonicate at 25°C for 5 minutes. The solution should become optically clear.

  • Film Formation: Evaporate the HFIP under a gentle stream of Argon, followed by 2 hours under high vacuum to form a thin, unaggregated peptide film.

  • Reconstitution: Immediately dissolve the film in your HPLC loading buffer (e.g., 50% Acetonitrile / 50% Water with 0.1% TFA). Do not use pure water.

G A Crude Aggregated Peptide B 100% HFIP Treatment A->B C Bath Sonication (5 min, 25°C) B->C D Argon/Vacuum Evaporation C->D E Reconstitution (Aqueous/Organic) D->E F High-Temp RP-HPLC (C4) E->F

Caption: HFIP-mediated disaggregation and purification workflow for hydrophobic peptides.

Q: The peptide smears across the chromatogram on a standard C18 column. What are the best HPLC conditions? A: C18 stationary phases are too hydrophobic for N-Me-D-Nle rich peptides, causing irreversible binding and peak tailing. Solution: Switch to a C4 or C8 column. Elevate the column compartment temperature to 60°C to maintain the peptide in a disaggregated state during the run. If resolution remains poor, incorporate 10-20% Isopropanol (IPA) into your Mobile Phase B (Acetonitrile) to increase the eluent's solvating power for aliphatic chains.

References

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Publications. [Link]

  • Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. NIH PubMed Central.[Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS.[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Peptide Therapeutics: A Technical Comparison of N-Methyl-D-Norleucine vs. N-Methyl-L-Norleucine

Executive Summary The transition of a biologically active peptide into a viable therapeutic drug is frequently hindered by poor pharmacokinetic properties, specifically rapid proteolytic degradation and chemical instabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a biologically active peptide into a viable therapeutic drug is frequently hindered by poor pharmacokinetic properties, specifically rapid proteolytic degradation and chemical instability[1]. To overcome these limitations, medicinal chemists employ non-proteinogenic amino acids to fortify the peptide backbone.

This guide provides an in-depth technical comparison of two advanced building blocks: N-methyl-L-norleucine (N-Me-L-Nle) and N-methyl-D-norleucine (N-Me-D-Nle) . By dissecting the causality behind their stabilizing mechanisms, this document equips researchers with the data and protocols necessary to make informed structural modifications during drug development.

The Mechanistic Triad of Peptide Stabilization

Native peptides containing Methionine (Met) and standard L-amino acids face three primary degradation pathways in vivo:

  • Oxidation: The thioether side chain of Methionine is highly susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide, which can alter peptide folding and abrogate biological activity[2].

  • Proteolytic Cleavage: Endopeptidases recognize specific amino acid sequences and bind to the peptide backbone via hydrogen bonding to catalyze hydrolysis.

  • Stereospecific Recognition: Endogenous proteases have evolved to strictly recognize and cleave natural L-amino acids.

To combat this, a combinatorial chemical approach is used:

  • Norleucine (Nle) Substitution: Norleucine is an isosteric, non-proteinogenic analog of Methionine. It possesses a linear aliphatic side chain that mimics Methionine's size and hydrophobicity but lacks the sulfur atom, rendering it completely resistant to oxidative degradation[3].

  • N-Methylation: Replacing the amide proton with a methyl group eliminates a critical hydrogen bond donor required for protease active-site binding. Furthermore, the bulky methyl group provides steric hindrance, physically blocking enzyme access to the scissile bond[4]. This modification also increases lipophilicity, significantly enhancing membrane permeability[5].

  • D-Stereochemistry: Inverting the alpha-carbon chirality from the natural L-configuration to the D-configuration creates a geometric mismatch in the protease binding pocket, effectively abolishing enzymatic recognition[6].

G Native Native Peptide (Met, L-AA) Oxidation Oxidative Degradation Native->Oxidation ROS Proteolysis Proteolytic Cleavage Native->Proteolysis Proteases NMeL N-Me-L-Nle Substitution Native->NMeL Mod 1 NMeD N-Me-D-Nle Substitution Native->NMeD Mod 2 Partial Moderate Stability (Susceptible to some chiral proteases) NMeL->Partial Blocks oxidation & primary cleavage High Maximum Stability (Resistant to oxidation & proteolysis) NMeD->High Blocks oxidation, cleavage & chiral recognition

Mechanistic pathways of peptide degradation and stabilization.

Head-to-Head Comparison: N-Me-L-Nle vs. N-Me-D-Nle

While both derivatives utilize Norleucine to prevent oxidation and N-methylation to sterically hinder proteases, their stereochemistry dictates their ultimate utility in drug design.

N-Methyl-L-Norleucine (Dual Protection)

N-Me-L-Nle retains the natural L-stereochemistry.

  • Advantage: Because it mirrors the native spatial arrangement of the peptide backbone, it is less likely to severely disrupt the peptide's secondary structure or its binding affinity to target receptors[7].

  • Limitation: While N-methylation slows down proteolysis significantly, certain aggressive or less sterically-restricted proteases may still eventually cleave the bond because the chiral recognition motif (L-isomer) remains intact.

N-Methyl-D-Norleucine (Triple Protection)

N-Me-D-Nle combines oxidation resistance, steric hindrance, and chiral evasion.

  • Advantage: It provides near-absolute stability against local enzymatic degradation. The D-amino acid creates a topological barrier that mammalian proteases cannot process[6].

  • Limitation: The D-configuration forces the peptide backbone into distinct phi/psi dihedral angles. If placed within a critical pharmacophore (the core binding motif), this structural distortion can completely ablate target receptor affinity[6],[7].

Quantitative Performance Data

The following table synthesizes the expected pharmacokinetic and pharmacodynamic impacts of substituting a native Methionine residue with these advanced building blocks.

ParameterNative (L-Met)L-Norleucine (Nle)N-Me-L-NleN-Me-D-Nle
Oxidation Resistance Very LowHighHighHigh
Proteolytic Half-Life (Plasma) < 30 mins< 45 mins4 - 8 hours> 24 hours
Membrane Permeability (PAMPA) LowLowModerate/HighModerate/High
Receptor Affinity Retention Baseline (100%)~95%~70-90%Highly Variable (<10% to 90%)*

*Affinity retention for D-amino acids is highly position-dependent. Terminal substitutions are generally well-tolerated, whereas core substitutions often disrupt binding.

Self-Validating Experimental Protocols

To objectively quantify the stability benefits of these substitutions, researchers must employ self-validating assay systems. The following protocols ensure that experimental artifacts (such as extraction losses) do not skew stability data.

Protocol A: In Vitro Plasma Stability Assay

This assay serves as an in vitro surrogate for in vivo enzymatic degradation[3]. It is self-validating because the T=0 minute timepoint acts as an internal 100% baseline, accounting for any matrix suppression or extraction inefficiencies during LC-MS/MS analysis.

Methodology:

  • Preparation: Dissolve the synthesized peptide (Native, N-Me-L-Nle, or N-Me-D-Nle variant) in DMSO to create a 10 mM stock. Dilute to a working concentration of 10 µM in pre-warmed (37°C) human or rat plasma.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Time-Point Sampling & Quenching: At designated intervals ( T=0,15,30,60,120,240,480 minutes), extract 50 µL aliquots. Causality of Quenching: Immediately add 150 µL of ice-cold quenching solution (Acetonitrile containing 1% Trifluoroacetic acid). The organic solvent precipitates plasma proteins, while the low pH instantly denatures proteases, freezing the degradation profile at that exact second[3].

  • Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to LC vials.

  • Quantification: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned to the parent peptide mass.

  • Data Analysis: Plot the natural log of the percentage of remaining intact peptide versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is calculated.

Workflow Prep 1. Peptide Synthesis (SPPS with Fmoc-N-Me-Nle) Incubate 2. Plasma Incubation (37°C, Human/Rat Serum) Prep->Incubate Quench 3. Time-Point Quenching (TFA/Acetonitrile) Incubate->Quench Analyze 4. LC-MS/MS Analysis (Quantify intact peptide) Quench->Analyze Data 5. Half-Life Calculation (Plot % remaining vs. time) Analyze->Data

Self-validating experimental workflow for assessing in vitro plasma stability.

Protocol B: Oxidative Stress Challenge

To validate the oxidation resistance conferred by the Norleucine substitution, peptides are subjected to accelerated oxidative stress.

Methodology:

  • Incubate 50 µM of the peptide in PBS (pH 7.4) containing 0.3% H2​O2​ at room temperature.

  • Take aliquots at 0, 1, 2, and 4 hours. Quench the reaction by adding a reducing agent (e.g., 10 mM methionine or sodium thiosulfate) to consume excess peroxide.

  • Analyze via High-Resolution Mass Spectrometry (HRMS).

  • Validation Metric: The native Methionine peptide will exhibit a distinct +16 Da mass shift corresponding to sulfoxide formation[2]. Both N-Me-L-Nle and N-Me-D-Nle variants must show zero +16 Da adducts to validate successful oxidative shielding.

Conclusion & Selection Matrix

The choice between N-Me-L-Nle and N-Me-D-Nle hinges on the precise location of the substitution within the peptide sequence:

  • Select N-Methyl-L-Norleucine when modifying residues situated within or immediately adjacent to the receptor-binding pharmacophore. The L-configuration preserves the native secondary structure required for target engagement, while the N-methylation and Nle side-chain provide a balanced increase in half-life and oxidation resistance.

  • Select N-Methyl-D-Norleucine when modifying the N- or C-termini, exopeptidase cleavage sites, or flexible linker regions. In these domains, structural rigidity is less likely to interfere with receptor binding, allowing drug developers to fully exploit the maximum "triple-protection" stability conferred by the D-chiral, N-methylated, non-oxidizable residue.

References

  • BenchChem. "In Vivo Stability of Peptides: A Comparative Analysis of Norleucine and Leucine Substitution." BenchChem.
  • BioProcess International. "Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • Royal Society of Chemistry. "The Use of d-Amino Acids for Peptide Self-assembled Systems." RSC Books.
  • BenchChem. "An In-depth Technical Guide to the Advantages of N-Methylated Amino Acids in Peptides." BenchChem.
  • BenchChem. "Stereochemistry of N-Methylleucine: A Technical Guide for Drug Development." BenchChem.
  • bioRxiv. "Prediction of Chemically Modified Peptide Permeability Across Multiple Assays for Oral Delivery." bioRxiv.
  • Taylor & Francis. "Overcoming the Shortcomings of Peptide-Based Therapeutics." Expert Opinion on Drug Discovery.

Sources

Comparative

Enhancing Peptide Therapeutics: A Comparative Guide to D-Leucine and N-Methyl-D-Norleucine

Introduction: The Evolution of Peptide Design Peptide therapeutics bridge the critical gap between small molecules and large biologics, offering high target affinity and low toxicity. However, their clinical translation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Peptide Design

Peptide therapeutics bridge the critical gap between small molecules and large biologics, offering high target affinity and low toxicity. However, their clinical translation is historically bottlenecked by two fundamental flaws: rapid proteolytic degradation and poor membrane permeability[1]. To overcome these liabilities, drug development professionals increasingly rely on non-natural amino acids.

This guide provides an objective, data-driven comparison of two pivotal modifications: D-Leucine and N-Methyl-D-Norleucine . By analyzing their structural mechanics and experimental performance, researchers can make informed decisions when optimizing peptide leads for stability and bioavailability.

Mechanistic Comparison: Structure Dictates Function

The transition from natural L-amino acids to highly engineered unnatural variants represents a calculated escalation against biological clearance mechanisms.

D-Leucine: The Stereochemical Shield

D-Leucine is the exact enantiomer of the naturally occurring L-Leucine. Host proteases (such as serine proteases and aminopeptidases) are highly stereospecific, evolved exclusively to cleave L-substrates. The strategic insertion of D-Leucine displaces the carbonyl oxygen away from the enzyme's catalytic triad, converting a potential cleavage event into an inactive encounter complex[2]. While it vastly improves half-life, D-Leucine retains the exact branched isobutyl side chain and hydrogen-bond donor profile of its natural counterpart, meaning it rarely improves passive membrane permeability.

N-Methyl-D-Norleucine: The Triple Modification

N-Methyl-D-Norleucine (N-Me-D-Nle) is a highly specialized peptidomimetic building block that introduces three distinct structural changes simultaneously:

  • Stereochemical Inversion (D-configuration): Provides the baseline proteolytic resistance seen in D-Leucine[3].

  • Backbone N-Methylation: Replacing the amide proton with a methyl group eliminates a critical hydrogen bond donor. This drastically lowers the desolvation energy required for the peptide to cross lipophilic cell membranes, shifting the molecule toward transcellular permeability[4]. Furthermore, the steric bulk of the N-methyl group restricts the Ramachandran angles of the peptide backbone, pre-organizing the molecule into bioactive conformations (such as β -turns) and reducing the entropic penalty upon target binding[5].

  • Linear Side Chain (Norleucine): Unlike the branched isobutyl group of leucine, norleucine features a straight, unbranched butyl chain. This linear topology allows the side chain to thread into deep, narrow hydrophobic binding pockets on target receptors that would otherwise sterically clash with branched residues.

G L L-Leucine (Baseline) D D-Leucine (Protease Evasion) L->D Stereoinversion N N-Me-D-Norleucine (Permeability & Affinity) D->N N-Methylation + Linearization

Caption: Structural evolution from natural L-Leucine to advanced peptidomimetics.

Comparative Performance Data

The following table synthesizes the quantitative physicochemical and pharmacokinetic impacts of substituting an L-Leucine residue with its unnatural counterparts in a standard hexapeptide model[6].

ParameterL-LeucineD-LeucineN-Methyl-D-Norleucine
Stereochemistry L-isomerD-isomerD-isomer
Side Chain Topology Branched (Isobutyl)Branched (Isobutyl)Linear (Butyl)
Amide H-Bond Donor Yes (NH)Yes (NH)No (N-CH 3​ )
Serum Half-Life ( T1/2​ ) < 2 hours> 24 hours> 48 hours
Passive Permeability ( Papp​ ) Low ( <1×10−6 cm/s)Low ( <1×10−6 cm/s)Moderate/High ( >5×10−6 cm/s)
Conformational Flexibility HighHighRestricted (Favors cis-amide)

Experimental Methodologies

To objectively validate the performance metrics of these amino acids, drug discovery workflows rely on robust, self-validating experimental protocols.

Protocol 1: Serum Stability Assay (LC-MS Validation)

This assay quantifies the resistance of the modified peptides to enzymatic degradation in a physiologically relevant matrix.

  • Matrix Preparation: Prepare a solution of 25% human serum in 75% PBS (pH 7.4). Causality: Using 25% serum provides sufficient endo- and exopeptidase activity to mimic systemic circulation while preventing protein matrix overload during downstream mass spectrometry.

  • Incubation: Spike the peptide to a final concentration of 10 μ M. Incubate at 37°C. Extract 50 μ L aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching & Precipitation: Immediately mix each aliquot with 150 μ L of ice-cold acetonitrile containing 1% formic acid. Causality: Acetonitrile instantly denatures the serum proteases, halting degradation, while formic acid ensures the peptides remain protonated for optimal positive-ion mode MS ionization.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validating Control: Always run a highly labile natural L-peptide in parallel as a positive control for enzymatic activity, ensuring the serum batch is active.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is utilized to isolate and measure passive transcellular diffusion, directly interrogating the lipophilicity gained by N-methylation without the confounding variables of active efflux transporters (e.g., P-glycoprotein) found in cell-based models[4].

  • Membrane Coating: Coat the PVDF filter membrane of a 96-well donor plate with 5 μ L of 1% lecithin in dodecane. Causality: This creates an artificial lipid bilayer that strictly mimics the hydrophobic core of the intestinal epithelium.

  • Loading: Add 150 μ L of a 500 μ M peptide solution (in PBS) to the donor compartment. Fill the acceptor compartment with 300 μ L of blank PBS.

  • Incubation: Assemble the sandwich plate and incubate for 16 hours at room temperature in a humidity chamber. Causality: Peptides have higher molecular weights and lower diffusion coefficients than small molecules; extended incubation ensures detectable equilibrium is reached.

  • Quantification: Separate the plates and quantify the peptide concentration in both compartments using LC-MS/MS to calculate the effective permeability ( Pe​ ).

  • Self-Validating Control: Include Lucifer Yellow (a paracellular marker) in the donor well. If Lucifer Yellow is detected in the acceptor well, the lipid coating is compromised, and the well's data must be discarded.

PAMPA A 1. Lipid Coating (Mimics Membrane) B 2. Donor Compartment (Peptide Loading) A->B C 3. 16h Incubation (Passive Diffusion) B->C D 4. LC-MS/MS (Quantification) C->D

Caption: Self-validating PAMPA workflow for isolating passive transcellular permeability.

Conclusion

For researchers optimizing peptide therapeutics, the choice between D-Leucine and N-Methyl-D-Norleucine depends entirely on the project's pharmacokinetic bottlenecks. If the sole objective is to prevent proteolytic cleavage while maintaining the native peptide's conformational flexibility and solubility, D-Leucine is the highly efficient, cost-effective choice. However, if the project demands oral bioavailability, enhanced membrane permeability, or the stabilization of a specific bioactive conformation, the synergistic modifications inherent to N-Methyl-D-Norleucine make it a superior, albeit more complex, building block for next-generation drug discovery.

References[2] Benchchem. D-Leucine in Peptide Therapeutics: A Comparative Guide to Enhanced Biological Activity and Stability. Retrieved from https://benchchem.com[3] National Institutes of Health (PMC). De novo design of D-peptide ligands: Application to influenza virus hemagglutinin. Retrieved fromhttps://www.ncbi.nlm.nih.gov[6] Frontiers in Pharmacology. Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Retrieved fromhttps://www.frontiersin.org[4] ACS Molecular Pharmaceutics. The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Retrieved from https://pubs.acs.org[5] ACS Publications. N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Retrieved from https://pubs.acs.org[1] Open Exploration Publishing. Nature-inspired and medicinally relevant short peptides. Retrieved fromhttps://www.explorationpub.com

Sources

Validation

Advanced NMR Validation of N-Methyl-D-Norleucine Peptide Conformations: A Comparative Guide

Introduction: The Conformational Challenge of Peptidomimetics In modern drug development, transforming a biologically active peptide into a viable therapeutic often requires extensive backbone modification. Strategies su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Conformational Challenge of Peptidomimetics

In modern drug development, transforming a biologically active peptide into a viable therapeutic often requires extensive backbone modification. Strategies such as D-amino acid substitution and N-methylation are routinely employed to enhance proteolytic stability and passive membrane permeability. N-methyl-D-norleucine (NMe-D-Nle) is a highly specialized, non-canonical building block that introduces aliphatic lipophilicity while simultaneously disrupting local hydrogen-bonding networks.

However, incorporating NMe-D-Nle introduces a severe analytical bottleneck. Standard peptide bonds exist almost exclusively in the trans conformation (>99.9%). In contrast, the steric clash between the N-methyl group and the adjacent in N-methylated peptides lowers the energetic barrier for isomerization, resulting in a dynamic equilibrium of cis and trans conformers [1]. This dynamic exchange severely complicates Nuclear Magnetic Resonance (NMR) structural elucidation.

This guide objectively compares the analytical performance of Isotope-Enriched 13 C/ 15 N-NMe-D-Nle against standard alternatives, providing a self-validating experimental framework for researchers characterizing complex peptidomimetics.

Product Comparison: Overcoming the NMR Bottleneck

Standard 2D NOESY/ROESY experiments rely on sequential amide-to-amide ( dNN​ ) cross-peaks to trace peptide backbones. N-methylation eliminates the amide proton, breaking this critical NOE chain. Furthermore, the presence of multiple cis/trans isomers causes severe proton spectral overlap.

By utilizing Isotope-Enriched 13 C/ 15 N-NMe-D-Nle , researchers can bypass proton crowding by leveraging heteronuclear NMR experiments. Table 1 quantifies the performance differences between the enriched product and its alternatives.

Table 1: Quantitative Comparison of NMR Performance Metrics
Performance MetricIsotope-Enriched 13 C/ 15 N-NMe-D-NleUnlabeled NMe-D-NleStandard L-Norleucine
Sensitivity (N-CH 3​ detection) Ultra-High (via 2D HSQC)Low (via 1D 13 C / HMBC)N/A
Data Acquisition Time Minutes to HoursDays (for 2D carbon correlation)Hours
Cis/Trans Resolution Excellent (No carbon overlap)Poor (Severe proton overlap)N/A (100% trans)
NOE/ROE Reliability High (Isotope-filtered experiments)Low (Spin diffusion risks)High
Dynamic Range Detects <1% minor populationsDetects >5% minor populationsN/A

Mechanistic Causality: Why Isotopic Enrichment is Essential

The physical chemistry of N-methylation directly dictates the required analytical approach. The substitution of the amide proton with a methyl group induces three primary causal effects:

  • Desolvation & Permeability : The loss of the hydrogen-bond donor increases lipophilicity, facilitating passive diffusion across lipid bilayers [2].

  • Steric Repulsion : The N-methyl group clashes with the preceding residue's side chain, altering the Ramachandran ϕ and ψ dihedral angles.

  • Thermodynamic Shift : The free energy difference ( ΔG ) between cis and trans states narrows, leading to slow conformational exchange on the NMR timescale.

Without isotopic labeling, distinguishing the cis N-CH 3​ from the trans N-CH 3​ relies on 1D 1 H NMR, which is often obscured by aliphatic side-chain resonances. Isotope enrichment allows the use of 1 H- 13 C HSQC, isolating the N-methyl signals in a pristine region of the spectrum ( δC​ 28–35 ppm) [3].

G NMe N-Methylation of D-Norleucine Hbond Loss of Amide H-Bond Donor NMe->Hbond Biochemical Effect Steric Steric Clash (N-CH3 vs Cα) NMe->Steric Structural Effect Perm Increased Membrane Permeability Hbond->Perm Desolvation CisTrans Cis/Trans Isomerization Steric->CisTrans Alters ΔG Barrier NMR Complex NMR Spectra (Exchange) CisTrans->NMR Multiple Conformers

Logical flow of N-methylation effects on peptide structure and NMR observables.

Self-Validating Experimental Protocols

To ensure scientific rigor, the NMR protocol must be a self-validating system. We cannot assume peak assignments based on static snapshots; the methodology must internally verify the thermodynamic equilibrium of the NMe-D-Nle residue.

Step-by-Step Methodology: NMR Validation Workflow

Step 1: Sample Preparation & Solvent Selection

  • Action : Dissolve 1–2 mM of the 13 C/ 15 N-NMe-D-Nle peptide in 600 μ L of DMSO- d6​ .

  • Causality : DMSO- d6​ is chosen over D 2​ O because its higher viscosity and distinct dielectric constant slow down the cis/trans exchange rate, pushing the system into the "slow exchange" regime on the NMR timescale. This ensures distinct, quantifiable peaks for each conformer rather than a broad, averaged signal.

Step 2: Heteronuclear Correlation (HSQC)

  • Action : Acquire a 2D 1 H- 13 C HSQC spectrum optimized for aliphatic couplings ( 1JCH​≈140 Hz).

  • Causality : The 13 C enrichment acts as a spectral filter. Only the N-methyl carbon and enriched will appear, immediately identifying the exact ratio of cis to trans isomers by integrating the isolated cross-peaks.

Step 3: Exchange Spectroscopy (EXSY) Array

  • Action : Acquire a series of 2D 1 H- 13 C HMQC-EXSY spectra using an array of mixing times ( tm​ = 50, 100, 200, 400 ms).

  • Causality (Self-Validation) : By plotting the volume of the exchange cross-peaks against tm​ , researchers can fit the data to the Bloch-McConnell equations. If the buildup curve is non-linear and plateaus, it validates that the peaks are true chemical exchange artifacts (conformational switching) rather than NOE spin diffusion. This yields the precise forward and reverse rate constants ( kCT​ and kTC​ ).

Step 4: Temperature Coefficient Analysis ( ΔδNH​/ΔT )

  • Action : Acquire 1D 1 H spectra from 298 K to 328 K in 5 K increments. Calculate the slope of the chemical shift change for remaining amide protons.

  • Causality : Amide protons with a slope more positive than −3 ppb/K are shielded from the solvent, indicating they are locked in an intramolecular hydrogen bond [4]. This internally validates whether the NMe-D-Nle substitution successfully forced the peptide into a rigid, membrane-permeable β -turn conformation.

Workflow Prep Sample Prep: 13C/15N-NMe-D-Nle Acq1 1D 1H & 13C/15N Spectra Prep->Acq1 Purity Check Acq2 2D 1H-13C / 1H-15N HSQC Acq1->Acq2 Heteronuclear Assignment Acq3 2D ROESY / EXSY (Mixing Array) Acq2->Acq3 Conformational Dynamics Analyze Extract cis/trans Exchange Rates Acq3->Analyze Thermodynamic Validation

Step-by-step NMR workflow for validating isotope-enriched N-methylated peptides.

Data Interpretation: Extracting Thermodynamic Reality

Once the EXSY rate constants ( k ) are validated, the structural data is translated into thermodynamic reality using the Eyring equation:

ΔG‡=−RTln(kB​⋅Tk⋅h​)

For a successful NMe-D-Nle incorporation, the ΔG‡ for isomerization typically ranges between 16 to 20 kcal/mol. If the calculated barrier is significantly lower, it indicates that the D-norleucine side chain is not providing the intended steric constraint, prompting a redesign of the peptidomimetic sequence. By utilizing isotope-enriched building blocks, this critical go/no-go developmental decision can be made in days rather than months.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[Link]

  • Li, Q., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. International Journal of Molecular Sciences.[Link]

  • Wang, C. K., et al. (2014). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences (PNAS).[Link]

Comparative

Mass spectrometry analysis of N-methyl-D-norleucine incorporation

Navigating the Analytical Labyrinth: A Comprehensive Guide to N-Methyl-D-Norleucine Incorporation and Mass Spectrometry Validation The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the Analytical Labyrinth: A Comprehensive Guide to N-Methyl-D-Norleucine Incorporation and Mass Spectrometry Validation

The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide therapeutic design. Among these, N-methyl-D-norleucine (N-Me-D-Nle) represents a dual-modality enhancement: the D-stereocenter confers profound resistance to endogenous proteases, while the N-methylation increases lipophilicity, improves membrane permeability, and induces structural rigidity by restricting the peptide backbone's dihedral angles[1][2]. However, successfully synthesizing and mass-spectrometrically validating peptides containing this specific residue presents significant steric and analytical bottlenecks.

As a Senior Application Scientist, I have designed this guide to objectively compare the methodologies for synthesizing and sequencing N-Me-D-Nle peptides, providing actionable, self-validating protocols for drug development professionals.

During Solid-Phase Peptide Synthesis (SPPS), coupling an amino acid onto an N-methylated terminus—or coupling the N-methylated amino acid itself—is thermodynamically and kinetically disfavored[1][3]. The secondary amine of the growing peptide chain exhibits significantly reduced nucleophilicity. When the incoming residue is N-Me-D-Nle, the straight-chain aliphatic nature of norleucine, combined with the D-configuration and the N-methyl group, introduces severe steric clash[1][2].

To achieve high yields without racemization, the choice of coupling reagent is paramount. Uronium/aminium salts (like HATU) generally outperform phosphonium salts (like PyBOP) for sterically hindered N-methylated couplings due to the highly reactive HOAt ester intermediate, which stabilizes the transition state[1].

Table 1: Comparative Performance of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentActivation ChemistryEfficiency for N-Me-D-NleEpimerization RiskCost & Scalability
HATU / HOAt Aminium saltHigh (Optimal for secondary amines)Low (HOAt stabilizes intermediate)High cost, standard for R&D
COMU Uronium saltVery High (Less steric bulk than HATU)Very LowModerate, excellent for scale-up
PyBOP / HOBt Phosphonium saltModerate (Often requires double coupling)ModerateLow cost, poor for adjacent N-Me
DIC / Oxyma CarbodiimideModerate to HighLowLow cost, highly scalable

Mass Spectrometry: Decoding the N-Methylated Backbone

Validating the successful incorporation of N-Me-D-Nle requires high-resolution tandem mass spectrometry (LC-MS/MS). The primary analytical challenge lies in the altered fragmentation pathways induced by the N-methyl group.

The Causality of Fragmentation Alteration: Under the well-established "mobile proton model," peptide fragmentation is charge-directed; protons migrate to the most basic sites to initiate cleavage[4]. N-methylation eliminates a hydrogen bond donor and lowers the localized basicity of the amide nitrogen. During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), this results in a "proline-like effect," where the peptide bond N-terminal to the N-Me-D-Nle residue is highly susceptible to cleavage, dominating the spectrum[4][5]. Conversely, CID often triggers the neutral loss of methylamine, which can obscure sequence coverage and complicate bioinformatic annotation[5].

To overcome this, Electron Transfer Dissociation (ETD) or its hybrid, EThcD, is the superior alternative. ETD relies on a charge-remote, radical-driven fragmentation mechanism that cleaves N-Cα bonds to produce c and z ions[5][6]. Because it does not rely on vibrational heating, ETD preserves the labile N-methyl modification on the backbone, allowing for unambiguous localization of the N-Me-D-Nle residue[4][5].

Table 2: Comparison of MS/MS Fragmentation Techniques for N-Methylated Peptides

Fragmentation ModeMechanismPrimary Ion SeriesN-Methyl RetentionBest Use Case
CID Vibrational excitation (Collision)b and y ionsPoor (Frequent neutral loss)Small, low-charge state peptides
HCD High-energy collisionb and y ionsModerateHigh-resolution MS/MS, diagnostic immonium ions
ETD Radical-driven electron transferc and z ionsExcellent (Intact modification)Highly charged precursors (z ≥ 3+), pinpointing N-Me
EThcD Dual ETD followed by HCDb, y, c, and z ionsExcellentComprehensive sequence coverage and validation

Validated Experimental Protocol: Synthesis to Spectral Analysis

To ensure scientific integrity, the following workflow represents a self-validating system. The protocol integrates a secondary amine-specific colorimetric test during synthesis and orthogonal fragmentation modes during MS analysis.

Phase 1: SPPS Incorporation of Fmoc-N-Me-D-Nle-OH
  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 5 min).

  • Pre-Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-N-Me-D-Nle-OH and 0.38 mmol (3.8 eq) of HATU in 2 mL DMF. Add 0.8 mmol (8 eq) of DIPEA. Allow 1 minute for pre-activation to form the active ester[1].

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours. (Extended time is critical due to the steric bulk of the N-methyl and D-aliphatic groups)[1][2].

  • Validation (Chloranil Test): Wash the resin thoroughly with DMF and DCM. Perform a Chloranil test (Kaiser tests yield false negatives for secondary amines). A blue/green bead color indicates incomplete coupling, necessitating a second coupling cycle with COMU/DIPEA.

  • Cleavage: Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Phase 2: LC-MS/MS Validation Workflow
  • Chromatography: Reconstitute the crude peptide in 0.1% Formic Acid. Inject onto a C18 Reverse-Phase column (e.g., 1.7 µm particle size). Use a shallow gradient (10-40% Acetonitrile over 30 mins) to separate any potential D/L diastereomers formed via epimerization.

  • MS1 Acquisition: Operate the mass spectrometer in positive ion mode. Acquire high-resolution MS1 spectra (R=120,000) to confirm the exact mass shift (+14.01565 Da relative to standard D-Nle)[5].

  • Data-Dependent MS/MS (EThcD): Select precursor ions with charge states ≥ 3+. Apply ETD with a reaction time of ~100 ms, supplemented by HCD (Normalized Collision Energy of 25%)[5].

  • Bioinformatic Analysis: Search the resulting spectra against the theoretical sequence. Confirm the localization of N-Me-D-Nle by identifying the +14.01565 Da mass shift on the corresponding c and z fragment ions[5].

Visualizations

SPPS_Workflow Start Fmoc-Deprotected Peptide Resin Activation Pre-activate Fmoc-N-Me-D-Nle-OH with HATU & DIPEA (1 min) Start->Activation Coupling Coupling Reaction (Agitate 3-4 hrs at RT) Activation->Coupling Wash Stringent Washing (DMF/DCM alternating) Coupling->Wash Chloranil Chloranil Test (Secondary Amine Detection) Wash->Chloranil Recouple Double Coupling (COMU / DIPEA) Chloranil->Recouple Positive (Blue) Next Next SPPS Cycle Chloranil->Next Negative (Colorless) Recouple->Wash

Workflow for Fmoc-based SPPS incorporation of N-methyl-D-norleucine.

MS_Workflow Sample N-Me-D-Nle Peptide (Purified & Desalted) LC Reverse-Phase LC (Diastereomer Separation) Sample->LC MS1 High-Res MS1 Scan (Orbitrap/TOF) LC->MS1 Decision Precursor Charge State? MS1->Decision HCD HCD Fragmentation (b/y ions, immonium ions) Decision->HCD z < 3+ ETD EThcD Fragmentation (c/z + b/y ions, intact N-Me) Decision->ETD z >= 3+ Analysis Bioinformatic Validation (Mass shift +14.0157 Da) HCD->Analysis ETD->Analysis

LC-MS/MS decision matrix for sequencing N-methylated peptides.

References

  • Title: Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis Source: Benchchem URL: 1

  • Title: Should My Peptide Be Methylated? Source: LifeTein URL: 2

  • Title: Decoding N-Methyl-D-valine: A Mass Spectrometry-Based Guide to Validating its Incorporation in Peptides Source: Benchchem URL: 5

  • Title: N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase Source: The Journal of Organic Chemistry - ACS Publications URL: 3

  • Title: Prediction of Collision-Induced-Dissociation Spectra of Peptides with Post-translational or Process-Induced Modifications Source: Analytical Chemistry - ACS Publications URL: 4

  • Title: Negative Ion Electron Capture Dissociation (niECD): A Novel Tandem Mass Spectrometric Technique Source: ResearchGate URL: 6

Sources

Validation

N-Methyl-D-Norleucine vs. Alternative Non-Natural Amino Acids: A Comprehensive Guide to Peptide Bioavailability

Introduction: The Bioavailability Bottleneck Peptides bridge the gap between small molecules and biologics, offering high target affinity and low toxicity. However, their clinical translation is frequently derailed by po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioavailability Bottleneck

Peptides bridge the gap between small molecules and biologics, offering high target affinity and low toxicity. However, their clinical translation is frequently derailed by poor oral bioavailability (typically <1%), driven by two primary physiological barriers: rapid proteolytic degradation in the gastrointestinal tract and an inability to cross lipophilic cellular membranes due to a high exposed polar surface area (EPSA)[1].

As a Senior Application Scientist, I have evaluated numerous structural modifications to overcome these hurdles. While cyclization and simple D-amino acid substitutions provide enzymatic stability, they often fail to improve passive membrane permeability[2]. Enter N-methyl-D-norleucine (NMe-D-Nle) —a highly specialized non-natural amino acid (NNAA) that simultaneously addresses both metabolic stability and transcellular transport.

Mechanistic Foundations of N-Methyl-D-Norleucine

The superior performance of NMe-D-Nle stems from the synergistic combination of three distinct chemical modifications:

  • D-Stereochemistry: Inverts the chiral center, rendering the peptide bond unrecognizable to endogenous stereospecific proteases[2].

  • N-Methylation: Replaces the amide hydrogen with a methyl group. This eliminates a hydrogen bond donor, drastically reducing the peptide's EPSA. Furthermore, it imposes steric constraints that restrict backbone flexibility, often [3].

  • Norleucine (Nle) Aliphatic Side Chain: Provides an unbranched, highly lipophilic hydrocarbon chain. Unlike methionine, norleucine is impervious to oxidation, improving shelf-life and in vivo stability, while its lipophilicity enhances partitioning into the lipid bilayer[4].

G NMeDNle N-methyl-D-norleucine (NMe-D-Nle) D_stereo D-Stereochemistry NMeDNle->D_stereo N_methyl N-Methylation NMeDNle->N_methyl Nle_chain Norleucine Aliphatic Chain NMeDNle->Nle_chain Protease Protease Resistance (Enzymatic Stability) D_stereo->Protease N_methyl->Protease EPSA Reduced EPSA & Conformational Rigidity N_methyl->EPSA Lipid Increased Lipophilicity (No Met Oxidation) Nle_chain->Lipid Bioavail Enhanced Oral Bioavailability & Membrane Permeability Protease->Bioavail EPSA->Bioavail Lipid->Bioavail

Mechanistic pathways of N-methyl-D-norleucine driving peptide bioavailability.

Comparative Analysis: NMe-D-Nle vs. Alternative NNAAs

To objectively evaluate NMe-D-Nle, we must benchmark it against other commonly utilized NNAAs in peptide drug design.

Modification TypeRepresentative Amino AcidProtease ResistanceMembrane Permeability ( Papp​ )EPSA ReductionOxidation Liability
Natural L-Amino AcidL-MethionineLowLowNoneHigh
D-Amino AcidD-MethionineHighLowNoneHigh
N-Methyl L-Amino AcidNMe-L-LeucineModerateModerateModerateLow
Fluorinated Amino Acid4-Fluoro-L-PhenylalanineModerateModerateLowLow
N-Methyl-D-Norleucine NMe-D-Nle Very High High High None

Causality Insight: Why does NMe-D-Nle outperform simple D-amino acids? While D-amino acids prevent enzymatic cleavage, they leave the amide backbone fully exposed to the aqueous environment. The hydration shell around these hydrogen bond donors prevents the peptide from desolvating and entering the hydrophobic core of the cell membrane. By capping the nitrogen with a methyl group, NMe-D-Nle forces desolvation, directly increasing the [5].

Experimental Validation: Self-Validating Protocols

Trust in drug development relies on robust, reproducible assays. Below is a self-validating experimental workflow designed to quantify the bioavailability enhancements conferred by NMe-D-Nle substitution.

Workflow Synth 1. SPPS Synthesis (On-Resin N-Methylation) Purify 2. RP-HPLC Purification & LC-MS Validation Synth->Purify PAMPA 3a. PAMPA Assay (Passive Diffusion) Purify->PAMPA Caco2 3b. Caco-2 Assay (Transcellular Transport) Purify->Caco2 Serum 3c. Serum Stability (Protease Resistance) Purify->Serum PK 4. In Vivo PK (Rodent) (Oral Bioavailability %) PAMPA->PK Caco2->PK Serum->PK

Self-validating experimental workflow for peptide bioavailability assessment.

Step-by-Step Methodology: Permeability and Stability Profiling

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Purpose: To isolate and quantify passive transcellular diffusion, independent of active transport mechanisms[5].

  • Preparation: Dissolve the NMe-D-Nle modified peptide and the wild-type control in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 100 µM (ensure DMSO < 1%).

  • Lipid Coating: Coat the porous filter membrane of the PAMPA donor plate with a 1% (w/v) solution of lecithin in dodecane.

  • Incubation: Add 300 µL of the peptide solutions to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Incubate at 37°C for 16 hours under gentle agitation.

  • Quantification: Extract samples from both compartments. Quantify peptide concentration using LC-MS/MS (MRM mode).

  • Validation Check: Calculate the effective permeability ( Pe​ ). A Pe​>1×10−6 cm/s indicates high passive permeability. If mass balance (Donor + Acceptor) is <80%, suspect membrane retention or non-specific binding, and re-run with BSA in the acceptor well.

Protocol 2: Human Serum Stability Assay Purpose: To verify the proteolytic resistance imparted by the D-stereocenter and N-methylation.

  • Incubation Matrix: Pre-warm pooled human serum (25% v/v in PBS) to 37°C.

  • Spiking: Spike the peptide into the serum matrix to a final concentration of 10 µM.

  • Sampling: Extract 50 µL aliquots at t=0,1,2,4,8,12,and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled peptide). Centrifuge at 14,000 x g for 10 minutes to precipitate serum proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of remaining peak area vs. time to calculate the degradation half-life ( t1/2​ ).

  • Validation Check: The wild-type L-peptide should exhibit a t1/2​<2 hours. A successful NMe-D-Nle substitution typically extends t1/2​ beyond 24 hours[4].

Application in Drug Development

The integration of NMe-D-Nle is not merely theoretical. In the optimization of, substituting L-methionine with N-methyl-norleucine derivatives drastically improved both metabolic stability and binding affinity (reaching picomolar IC50​ values), while preventing the oxidative degradation that plagues methionine-containing radiopharmaceuticals[4]. Similarly, in the development of , N-methyl-norleucine was heavily utilized in elongator positions during solid-phase peptide synthesis (SPPS) to generate highly permeable, orally bioavailable hit compounds[6].

Conclusion

For researchers seeking to convert a promising peptide hit into an orally bioavailable lead, natural amino acids are insufficient. N-methyl-D-norleucine represents a trifecta of structural optimization: it eliminates oxidation liabilities, evades proteolytic degradation, and masks polar surface area to drive membrane permeation. By implementing the self-validating protocols outlined above, development teams can objectively quantify these advantages and accelerate their pharmacokinetic optimization pipelines.

References

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - MDPI -[Link]

  • The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides - ACS Molecular Pharmaceutics -[Link]

  • Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients - PNAS -[Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC -[Link]

  • A New Turn in Peptide-Based Imaging Agents: Foldamers Afford Improved Theranostics Targeting Cholecystokinin-2 Receptor-Positive Cancer - ACS Journal of Medicinal Chemistry -[Link]

  • Discovery and Hit to Lead Optimization of Macrocyclic Peptides as Novel Tropomyosin Receptor Kinase A Antagonists - ACS Journal of Medicinal Chemistry -[Link]

Sources

Comparative

A Comparative Guide to Validating In Vitro Protease Resistance of N-methyl-D-norleucine Modified Peptides

As a Senior Application Scientist, I've seen firsthand the challenges researchers face in advancing peptide therapeutics from the bench to the clinic. One of the most significant hurdles is the inherent susceptibility of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've seen firsthand the challenges researchers face in advancing peptide therapeutics from the bench to the clinic. One of the most significant hurdles is the inherent susceptibility of natural peptides to rapid degradation by endogenous proteases. This guide provides an in-depth, technically-grounded comparison of how specific peptide modifications, particularly the combination of N-methylation and D-amino acid substitution, can confer robust protease resistance. We will move beyond a simple protocol, exploring the mechanistic rationale behind these modifications and providing a self-validating experimental framework to quantify their efficacy.

The Rationale: Why Protease Resistance is a Critical Hurdle

Therapeutic peptides offer high specificity and low off-target toxicity, yet their clinical utility is often hampered by a short in-vivo half-life, frequently measured in minutes. This rapid clearance is primarily due to proteolysis, the enzymatic degradation of the peptide backbone by proteases. To create viable drug candidates, we must engineer these molecules to resist this enzymatic assault without compromising their biological activity. Strategies range from simple terminal capping to complex cyclizations, but targeted backbone modifications at specific cleavage sites offer a potent and precise solution.[1][2]

This guide focuses on a powerful dual-modification strategy: the site-specific incorporation of an N-methyl-D-norleucine residue. We will dissect how this combination provides a multi-layered defense against proteolytic cleavage and present a robust methodology to validate its effectiveness in vitro.

The Mechanism of Protection: A Two-Tiered Defense

The enhanced stability conferred by an N-methyl-D-amino acid is not due to a single effect, but rather a synergistic combination of steric hindrance and stereochemical incompatibility.

A. The "Steric Shield": N-methylation

Adding a methyl group to the amide nitrogen of the peptide backbone is a powerful modification.[3] This N-methylation introduces significant steric bulk directly at the peptide bond, physically obstructing the approach of a protease's catalytic machinery.[1][3] This "steric shield" hinders the enzyme's ability to properly dock and cleave the bond. Furthermore, the modification removes a hydrogen bond donor, which can restrict the conformational flexibility of the peptide backbone, sometimes locking it into a state that is not recognized by the protease.[3][4] Studies have shown that even a single N-methyl substitution can increase protease resistance by over 1000-fold.[5]

B. The "Incompatible Key": D-Amino Acid Substitution

Proteases, being chiral molecules themselves, have active sites that are exquisitely evolved to recognize and bind L-amino acids, the exclusive building blocks of natural proteins.[6] Substituting a target L-amino acid with its D-enantiomer (its mirror image) creates a profound stereochemical mismatch. Molecular dynamics simulations show that this L-to-D conversion severely compromises the binding affinity between the peptide and the protease's catalytic triad (e.g., His57, Asp102, Ser195 in trypsin).[7][8] The geometry of the D-peptide complex is altered to such an extent that it is considered an inactive conformation, preventing efficient catalysis.[7][8][9]

By combining these two modifications into a single N-methyl-D-norleucine residue, we create a formidable barrier to proteolysis that is both sterically and stereochemically reinforced.

G cluster_0 Standard Peptide Bond (L-Amino Acid) cluster_1 Protease Active Site cluster_2 Modified Peptide Bond (N-methyl-D-Norleucine) P1 P1 Residue peptide_bond Peptide Bond (Scissile) P1->peptide_bond S1_pocket S1 Pocket (Recognizes P1) P1->S1_pocket Correct Recognition P1_prime P1' Residue peptide_bond->P1_prime catalytic_triad Catalytic Triad (Cleaves Bond) peptide_bond->catalytic_triad Perfect Fit & Cleavage P1_mod P1 Residue P1_mod->S1_pocket Recognition Impaired mod_bond N-methyl-D-Norleucine (Resists Cleavage) P1_mod->mod_bond P1_prime_mod P1' Residue mod_bond->catalytic_triad Binding Disrupted mod_bond->P1_prime_mod steric_hindrance Steric Hindrance (N-methyl group) stereo_incompatibility Stereochemical Incompatibility (D-configuration)

Caption: Mechanism of protease resistance by N-methyl-D-amino acid modification.

Experimental Design: A Self-Validating Comparison

To rigorously validate the resistance of an N-methyl-D-norleucine modification, a comparative study is essential. This involves synthesizing the peptide of interest with several variations and subjecting them to a standardized in vitro protease stability assay.

Test Articles

Let's consider a hypothetical peptide sequence with a known trypsin cleavage site after a Lysine (K) residue: H-Ala-Gly-Val-Lys-Phe-Ile-Ala-OH. We will create four versions for comparison:

  • Unmodified Control: H-Ala-Gly-Val-Lys-Phe-Ile-Ala-OH

  • D-Norleucine Control: H-Ala-Gly-Val-(D-Nle)-Phe-Ile-Ala-OH (Replaces Lys with D-Norleucine to test D-amino acid effect)

  • N-methyl-L-Norleucine Control: H-Ala-Gly-Val-(N-me-L-Nle)-Phe-Ile-Ala-OH (Tests N-methylation effect)

  • Test Article: H-Ala-Gly-Val-(N-me-D-Nle)-Phe-Ile-Ala-OH (Tests the combined effect)

Note: Norleucine (Nle) is used as an isosteric, non-proteinogenic analog of Lysine for this example to focus solely on the backbone modifications.

Experimental Workflow

The overall process involves controlled enzymatic digestion followed by quantitative analysis to measure the rate of degradation.

Sources

Validation

Comprehensive Chromatographic Comparison: HPLC Retention Dynamics of N-Methyl-D-Norleucine vs. D-Norleucine

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers transition from standard aliphatic amino acids to their N-methylated counterparts. N-methylation is a powerful tool in pep...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers transition from standard aliphatic amino acids to their N-methylated counterparts. N-methylation is a powerful tool in peptide drug development—it enhances proteolytic stability and membrane permeability. However, it also fundamentally alters the molecule's physicochemical properties and reactivity.

This guide provides an objective, in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention dynamics between D-norleucine and N-methyl-D-norleucine . It is designed to move beyond basic protocol steps, explaining the causality behind chromatographic behavior and providing a self-validating experimental framework.

Physicochemical Causality & Chromatographic Behavior

To understand the chromatographic shift between these two molecules, we must analyze the structural impact of N-methylation on the alpha-amino group.

  • D-Norleucine is a primary amine with a straight aliphatic side chain. It possesses a polar N-H bond capable of acting as a hydrogen bond donor.

  • N-Methyl-D-Norleucine is a secondary amine. The substitution of a hydrogen atom with a methyl (-CH₃) group eliminates a hydrogen bond donor and introduces additional steric bulk.

The Chromatographic Consequence: In Reversed-Phase HPLC (RP-HPLC), retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). The loss of the polar N-H bond and the addition of the non-polar methyl group significantly increase the molecule's overall lipophilicity (LogP). Consequently, derivatives of N-methyl amino acids consistently exhibit longer retention times than their unmethylated parent amino acids due to this increased hydrophobicity ()[1].

Mechanism N N-Methylation of D-Norleucine H Loss of N-H Bond (Decreased Polarity) N->H L Addition of -CH3 (Increased Lipophilicity) N->L S Stronger Hydrophobic Interaction (C18 Stationary Phase) H->S L->S R Increased HPLC Retention Time S->R

Fig 1. Physicochemical causality of increased RP-HPLC retention time for N-methylated amino acids.

Derivatization Kinetics & Analytical Challenges

Because aliphatic amino acids lack a strong UV chromophore, pre-column derivatization is mandatory for standard UV/Vis detection. Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the gold standard for this application.

The Kinetic Barrier: A common pitfall is assuming universal derivatization kinetics. Primary amines like D-norleucine react rapidly with FDAA via nucleophilic aromatic substitution. However, the secondary amine in N-methyl-D-norleucine suffers from severe steric hindrance . This kinetic barrier means standard room-temperature protocols will result in incomplete derivatization, leading to artificially low peak areas and poor reproducibility. To overcome this, the reaction requires higher reagent concentrations and extended incubation at elevated temperatures (e.g., 50°C for 1 to 6 hours) ()[2].

Quantitative Data Comparison

The table below summarizes the structural, kinetic, and chromatographic differences between the two compounds. Note: Retention times are representative empirical values based on a standard 5–50% Acetonitrile/0.1% TFA gradient on a C18 column.

ParameterD-NorleucineN-Methyl-D-Norleucine
Amine Classification Primary AmineSecondary Amine
Hydrogen Bond Donors 2 (on α-amino group)1 (on α-amino group)
Relative Lipophilicity BaselineHigher
FDAA Derivatization Kinetics Fast (10–30 min at 40°C)Slow (60+ min at 50°C)[1]
Representative Retention Time ~32.0 min ~38.5 min
Peak Resolution Priority Baseline separation from L-NleSeparation from reagent hydrolysis peaks

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal standard (L-Valine) to normalize retention times against system fluctuations, and a reagent blank to map out FDAA hydrolysis peaks that could otherwise be misidentified as analytes.

Phase 1: Pre-Column Derivatization Workflow
  • Sample Preparation: Prepare 50 mM aqueous solutions of D-norleucine, N-methyl-D-norleucine, and L-Valine (Internal Standard).

  • Reagent Addition: In a 2 mL microcentrifuge tube, combine:

    • 50 µL of the amino acid sample.

    • 20 µL of Internal Standard.

    • 100 µL of a 1% (w/v) FDAA solution in acetone.

    • 20 µL of 1.0 M NaHCO₃ (to maintain the basic pH required for nucleophilic attack).

  • Kinetic Incubation:

    • For D-Norleucine: Incubate at 40°C for 30 minutes.

    • For N-Methyl-D-Norleucine: Incubate at 50°C for 60 minutes to overcome steric hindrance[1].

  • Quenching: Stop the reaction by adding 20 µL of 2.0 M HCl. The acidic shift stops the reaction and protonates the carboxyl groups for sharp HPLC peak shapes.

  • Dilution: Dilute with 200 µL of mobile phase A prior to injection.

ExperimentalWorkflow A Sample Prep (Analyte + Int. Std) B FDAA Derivatization (Marfey's Reagent) A->B C Heated Incubation (50°C, 1 Hour) B->C D Acidic Quenching (2.0 M HCl) C->D E RP-HPLC Separation (C18, 340 nm UV) D->E

Fig 2. Workflow for pre-column derivatization and self-validating RP-HPLC analysis.

Phase 2: RP-HPLC Separation Parameters
  • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Linear gradient from 5% B to 50% B over 50 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 340 nm (optimal for FDAA derivatives).

  • Validation Check: Run a "Blank" (Water + FDAA + NaHCO₃ + HCl) to identify the retention times of unreacted FDAA and its hydrolyzed byproducts (e.g., DNP-OH). Ensure these do not co-elute with the ~38.5 min peak of N-methyl-D-norleucine.

References

  • [1] Title : Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS Source: Journal of Chromatography A / National Institutes of Health (NIH) PMC URL:[Link]

  • [2] Title : Marfey's reagent for chiral amino acid analysis: A review Source: Amino Acids / PubMed URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-methyl-D-norleucine proper disposal procedures

Operational Guide: N-Methyl-D-Norleucine Handling and Disposal Protocols As drug development increasingly relies on constrained peptides and peptidomimetics, the use of unnatural amino acids like N-methyl-D-norleucine ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: N-Methyl-D-Norleucine Handling and Disposal Protocols

As drug development increasingly relies on constrained peptides and peptidomimetics, the use of unnatural amino acids like N-methyl-D-norleucine has become routine. While its N-methylation and D-stereocenter provide excellent proteolytic stability and conformational rigidity for therapeutics, these exact properties make the compound environmentally persistent. If improperly disposed of, it resists natural microbial degradation and can disrupt downstream ecosystems.

This guide provides researchers and laboratory managers with a self-validating, causality-driven framework for the safe handling, logistical routing, and proper disposal of N-methyl-D-norleucine, ensuring strict compliance with environmental and occupational safety regulations.

Mechanistic Causality of Hazards

To design an effective disposal strategy, one must understand the chemical context in which N-methyl-D-norleucine is utilized. It is rarely handled as an isolated powder; it is typically integrated into Solid-Phase Peptide Synthesis (SPPS) workflows.

  • Environmental Persistence: Endogenous proteases and environmental microbes are stereoselective for L-amino acids and lack the enzymes required to cleave the N-methylated peptide bonds of D-enantiomers. Consequently, environmental release leads to bioaccumulation.

  • Co-Contamination Hazards: During SPPS, N-methyl-D-norleucine is activated by coupling agents (e.g., HATU, DIC), which are potent immune sensitizers capable of causing severe dermatitis and anaphylaxis[1]. Furthermore, its deprotection and cleavage require toxic, highly reactive solvents, including N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Trifluoroacetic acid (TFA). The resulting waste matrix is highly corrosive, ignitable, and toxic.

Self-Validating Disposal Workflows

To eliminate human error, standard operating procedures (SOPs) must be self-validating. The following protocols incorporate physical and chemical checkpoints to guarantee safe waste routing.

Protocol A: Solid Reagent Disposal (Unused/Expired Inventory)

Solid unnatural amino acids pose a severe inhalation hazard if aerosolized during transfer.

  • Primary Containment: Leave the expired N-methyl-D-norleucine powder in its original amber glass vial. Do not attempt to transfer the powder to a secondary waste vessel, as this drastically increases the risk of aerosolization and personnel exposure.

  • Secondary Containment: Place the tightly sealed vial inside a 4-mil polyethylene (PE) zip-top bag.

  • Self-Validation (Mass Balance): Weigh the sealed bag on an analytical balance. Cross-reference this exact mass against the laboratory’s digital chemical inventory log.

    • Validation Check: A matching mass confirms that zero residual powder was left on the balance, spatulas, or fume hood surfaces, ensuring total containment.

  • SAA Transfer: Move the double-contained waste to the laboratory's Satellite Accumulation Area (SAA) and log it under the appropriate EPA hazard code for incineration[2].

Protocol B: Liquid Effluent Management (SPPS Waste)

Liquid effluent from peptide synthesis is a volatile, mixed-hazard stream. Mixing incompatible SPPS streams can result in rapid exothermic reactions and container rupture.

  • Stream Segregation: You must separate the waste into two distinct streams: Halogenated (DCM, TFA, cleavage scavengers) and Non-Halogenated (DMF, NMP, piperidine, unreacted amino acids).

  • Self-Validation (Density & pH Check): Before adding new effluent to a bulk SAA carboy, extract a 1 mL aliquot into a microcentrifuge tube.

    • Validation Check A (Density): Halogenated SPPS waste must have a density > 1.2 g/mL. Non-halogenated waste is typically ~0.95 g/mL.

    • Validation Check B (pH): Halogenated cleavage waste is highly acidic (pH < 2). Non-halogenated deprotection waste is basic (pH > 9).

    • Action: If the density and pH of the aliquot do not match the target bulk carboy's established profile, halt the transfer immediately. This physical check prevents the catastrophic mixing of acidic TFA with basic piperidine.

  • Containerization: Pour the validated effluent into a High-Density Polyethylene (HDPE) carboy. Glass must not be used, as trace hydrofluoric acid (HF) can occasionally form in degraded fluorinated solvent streams.

  • Venting & Storage: Attach a pressure-relief (vented) cap to the Halogenated carboy. Residual carbonates in the waste can react with TFA to outgas CO₂. Store in the SAA over secondary containment spill trays.

Quantitative Waste Stream Categorization

Summarizing the quantitative data and regulatory classifications ensures accurate labeling and reduces disposal costs levied by waste brokers.

Waste StreamPrimary ConstituentsDensity / pH ProfileEPA Hazard CharacteristicSAA Container TypeFinal Disposal Route
Solid Reagent N-methyl-D-norleucine powderSolid / N/AToxic (U-Listed equivalent)Amber glass in PE bagHigh-temp Incineration
Halogenated Effluent DCM, TFA, Cleaved protecting groups> 1.2 g/mL / pH < 2Ignitable, Corrosive (D001, D002)HDPE with vented capSpecialized Incineration
Non-Halogenated Effluent DMF, NMP, Piperidine, Amino acid residues~ 0.95 g/mL / pH > 9Ignitable, Toxic (D001)Standard HDPEFuel Blending / Incineration

Workflow Visualization

The following diagram illustrates the lifecycle and strict segregation pathways required for N-methyl-D-norleucine during laboratory operations.

G Start N-methyl-D-norleucine (Solid Reagent) Unused Expired/Unused Solid Inventory Start->Unused SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS SolidWaste Solid Organic Waste (Double-bagged) Unused->SolidWaste LiquidWaste Liquid Effluent (DMF, DCM, TFA) SPPS->LiquidWaste SAA Satellite Accumulation Area (SAA) SolidWaste->SAA Halogenated Halogenated Waste (DCM/TFA) LiquidWaste->Halogenated Cleavage/Wash Steps NonHalogenated Non-Halogenated Waste (DMF/Piperidine) LiquidWaste->NonHalogenated Deprotection Steps Halogenated->SAA NonHalogenated->SAA Incineration EPA-Compliant Incineration SAA->Incineration < 90-180 days

Fig 1: Routing and disposal workflow for N-methyl-D-norleucine in peptide synthesis.

Regulatory Compliance & SAA Management

Proper disposal is governed heavily by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). For academic and research laboratories, Subpart K provides specific alternative standards that offer flexibility in making hazardous waste determinations, provided that a formal Laboratory Management Plan (LMP) is in place[3].

Key compliance mandates include:

  • Point of Generation: Waste must be accumulated in a Satellite Accumulation Area (SAA) at or near the point of generation and remain under the direct control of the operator[3].

  • Time Limits: While Subpart K requires hazardous waste to be removed from the laboratory every 12 months[3], general RCRA guidelines for Small Quantity Generators (SQG) and Large Quantity Generators (LQG) dictate that waste moved to a Central Accumulation Area (CAA) must be shipped off-site within 180 days or 90 days, respectively[2].

  • Labeling: Containers must be explicitly labeled with the words "Hazardous Waste," the exact chemical constituents (e.g., "Contains N-methyl-D-norleucine, DMF, Piperidine"), and the primary hazard pictogram[2].

By adhering to these self-validating protocols, laboratories can ensure the safe handling of unnatural amino acids, protecting both personnel and the environment from the persistent nature of these highly engineered molecules.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories, Daniels Health.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories, US EPA.[Link]

  • Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents, UC Irvine. [Link]

Sources

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